molecular formula C8H8Br2 B1344075 2-Bromo-4-(bromomethyl)-1-methylbenzene CAS No. 259231-26-0

2-Bromo-4-(bromomethyl)-1-methylbenzene

Cat. No.: B1344075
CAS No.: 259231-26-0
M. Wt: 263.96 g/mol
InChI Key: LWQPVINTIOVYLW-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-methylbenzene ( 259231-26-0) is a versatile benzyl bromide derivative with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 . This compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research, particularly in cross-coupling reactions and for introducing functional groups into more complex molecular architectures. As a bifunctional molecule featuring both a bromine substituent and a bromomethyl group on the aromatic ring, it offers distinct sites for further chemical modification . Computed physicochemical properties indicate a consensus Log Po/w of 3.55, suggesting high lipophilicity, and moderate water solubility . This compound requires careful handling; it is classified as a dangerous good for transport (UN 3261, Packing Group II) and carries GHS hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) . Precautions include using personal protective equipment and working under an inert atmosphere . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPVINTIOVYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624071
Record name 2-Bromo-4-(bromomethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259231-26-0
Record name 2-Bromo-4-(bromomethyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its properties, synthesis, and handling.

Chemical Identity and Properties

This compound is a disubstituted toluene derivative containing two bromine atoms. Its unique structure makes it a valuable reagent for introducing the 2-bromo-4-methylbenzyl moiety into various molecular frameworks.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 259231-26-0[1]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-methyl-3-bromobenzylbromide, 3-bromo-4-methylbenzyl bromide[1]
Canonical SMILES CC1=C(C=C(C=C1)CBr)Br[1]
InChI Key LWQPVINTIOVYLW-UHFFFAOYSA-N[1]
Physical Form Solid or liquid[2]
Storage Temperature 2-8°C under an inert atmosphere[2]

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the radical bromination of the methyl group of 2-bromo-p-xylene. A common method employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Protocol: Synthesis via Radical Bromination

This protocol is based on established methods for the benzylic bromination of substituted toluenes.[3][4]

Materials:

  • 2-Bromo-p-xylene (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 equivalents)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Chloroform

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid precipitate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to yield pure this compound.

Synthesis_Workflow Synthesis Workflow for this compound start Start: 2-Bromo-p-xylene reagents Add NBS and AIBN in CCl4 start->reagents Step 1 reaction Reflux (4-7 hours) reagents->reaction Step 2 cooling Cool to Room Temperature reaction->cooling Step 3 filtration Filter to Remove Succinimide cooling->filtration Step 4 extraction Solvent Evaporation filtration->extraction Step 5 purification Silica Gel Column Chromatography extraction->purification Step 6 product Final Product: This compound purification->product Step 7

A flowchart illustrating the synthesis of the target compound.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile building block in organic synthesis. The presence of two reactive sites—the aryl bromide and the benzyl bromide—allows for selective and sequential reactions.

  • Aryl Bromide: The C-Br bond on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

  • Benzyl Bromide: The -CH₂Br group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the attachment of the 2-bromo-4-methylbenzyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Logical_Relationships Functional Relationships of this compound compound This compound Aryl Bromide Benzyl Bromide coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) compound:f0->coupling participates in substitution Nucleophilic Substitution (SN2) compound:f1->substitution is susceptible to synthesis Synthesis of Complex Molecules coupling->synthesis enables substitution->synthesis enables pharma Pharmaceuticals synthesis->pharma leads to materials Functional Materials synthesis->materials leads to

The role of the compound as a versatile chemical intermediate.

Safety and Handling

As with many brominated organic compounds, this compound requires careful handling to minimize exposure and ensure safety.

Table 2: General Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere and protect from moisture.[5]
Incompatibilities Avoid contact with strong oxidizing agents, strong bases, and amines.[5]
First Aid (Eyes) Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
First Aid (Ingestion) Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.
First Aid (Inhalation) Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for the material before use and follow all institutional safety protocols.

References

A Comprehensive Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a versatile building block in the synthesis of complex organic molecules.

Chemical Identity and Nomenclature

The compound with the structural formula C₈H₈Br₂ is systematically named under IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

  • This compound[1]

  • Benzene, 2-bromo-4-(bromomethyl)-1-methyl-[1]

  • 4-methyl-3-bromobenzylbromide[1]

  • 3-bromo-4-methylbenzyl bromide[1]

  • CAS Number: 259231-26-0[1]

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions and for computational modeling studies.

PropertyValueSource
Molecular Formula C₈H₈Br₂PubChem[1]
Molecular Weight 263.96 g/mol PubChem[1]
Exact Mass 261.89928 DaPubChem[1]
Monoisotopic Mass 261.89928 DaPubChem[1]
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the benzylic methyl group of 2-bromo-p-xylene. The following protocol is a representative method adapted from procedures for similar compounds.[2]

Materials:

  • 2-Bromo-p-xylene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Chloroform

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction can be monitored by TLC or GC-MS.

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Synthetic Chemistry and Drug Discovery

This compound is a valuable synthetic intermediate, primarily due to its two distinct bromine-substituted sites which allow for selective functionalization. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions.

The introduction of bromine atoms into molecular structures is a significant strategy in drug design, as it can modulate the pharmacokinetic and pharmacodynamic properties of a compound.[3] This makes bromo-substituted intermediates like this compound of particular interest in medicinal chemistry.

Its structural features make it a suitable precursor for the synthesis of more complex molecules, including those with potential biological activity, such as carbazole derivatives.[4]

Logical and Experimental Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent utility in nucleophilic substitution reactions, a cornerstone of its application in building more complex molecular architectures.

Synthesis_Workflow cluster_synthesis Synthesis cluster_reaction Synthetic Utility 2_Bromo_p_xylene 2-Bromo-p-xylene NBS_AIBN NBS, AIBN CCl4, Reflux 2_Bromo_p_xylene->NBS_AIBN Product 2-Bromo-4-(bromomethyl)- 1-methylbenzene NBS_AIBN->Product Starting_Material 2-Bromo-4-(bromomethyl)- 1-methylbenzene Nucleophile Nucleophile (Nu-) Starting_Material->Nucleophile Substituted_Product Substituted Product Nucleophile->Substituted_Product

Caption: Synthetic pathway of this compound and its subsequent reaction.

The diagram above illustrates the two key stages involving this compound. The first stage is its synthesis from 2-bromo-p-xylene via radical bromination. The second stage demonstrates its utility as a substrate in nucleophilic substitution reactions, where the highly reactive benzylic bromide is displaced by a nucleophile to form a new carbon-nucleophile bond. This reactivity is fundamental to its role as a building block in organic synthesis.

References

An In-depth Technical Guide on 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2-Bromo-4-(bromomethyl)-1-methylbenzene, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C8H8Br2[1]
Molecular Weight 263.96 g/mol [1][2]
IUPAC Name This compound[1]

Molecular Structure and Connectivity

The structural arrangement of this compound, consisting of a substituted toluene core, is crucial for understanding its reactivity and potential applications. The diagram below illustrates the logical connectivity of the primary functional groups within the molecule.

molecular_structure cluster_molecule This compound benzene C1 C2 C3 C4 C5 C6 Benzene Ring methyl Methyl Group (-CH3) benzene:c1->methyl attached to bromo1 Bromo Group (-Br) benzene:c2->bromo1 attached to bromomethyl Bromomethyl Group (-CH2Br) benzene:c4->bromomethyl attached to

Diagram of the molecular components of this compound.

References

"2-Bromo-4-(bromomethyl)-1-methylbenzene" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-(bromomethyl)-1-methylbenzene. Due to the limited availability of experimental data for this specific compound, this document compiles computed data, information extrapolated from analogous compounds, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development who may be working with or synthesizing this molecule.

Chemical Identity and Computed Physical Properties

This compound, with the molecular formula C₈H₈Br₂, is a disubstituted toluene derivative.[1] It possesses both an aromatic bromine substituent and a benzylic bromine, suggesting a versatile reactivity profile for applications in organic synthesis.[1]

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 259231-26-0PubChem[1]
Molecular Formula C₈H₈Br₂PubChem[1]
Molecular Weight 263.96 g/mol PubChem[1]
Canonical SMILES CC1=C(C=C(C=C1)CBr)BrPubChem[1]
InChI InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3PubChem[1]
InChIKey LWQPVINTIOVYLW-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3.5PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Synthesis

The synthesis of this compound can be achieved through the radical bromination of 2-bromo-p-xylene at the benzylic position. This type of reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[3][4][5]

General Experimental Protocol for Benzylic Bromination

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound from 2-bromo-p-xylene.

Materials:

  • 2-bromo-p-xylene

  • N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent (e.g., dichloromethane)[3][4]

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-p-xylene in a suitable anhydrous solvent like carbon tetrachloride.[4]

  • Add N-bromosuccinimide (or an alternative brominating agent) and a catalytic amount of a radical initiator (e.g., AIBN).[4]

  • Heat the reaction mixture to reflux. The reaction can be initiated and sustained by a light source (e.g., a sunlamp) if necessary.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel.[4]

Diagram 1: Synthetic Pathway

Synthesis Synthesis of this compound 2-bromo-p-xylene 2-bromo-p-xylene Product This compound 2-bromo-p-xylene->Product NBS, AIBN, CCl4, heat/light

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two distinct carbon-bromine bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.[6] This differential reactivity allows for selective functionalization at the benzylic position.

Benzylic bromides are known to undergo Sₙ2 reactions with a variety of nucleophiles. The stability of the incipient benzylic carbocation also allows for Sₙ1-type reactions under appropriate conditions.

Diagram 2: Reactivity Overview

Reactivity Reactivity of this compound Start This compound SN2 Sₙ2 Reaction (Benzylic Position) Start->SN2 SN1 Sₙ1 Reaction (Benzylic Position) Start->SN1 Aryl_Chem Aryl Bromide Chemistry (e.g., Cross-Coupling) Start->Aryl_Chem Nucleophile Nucleophile Nucleophile->SN2 Nucleophile->SN1

Caption: Reactivity of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (CH₂Br), a singlet for the methyl protons (CH₃), and a set of signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[6]

  • Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be used, and a larger number of scans will be necessary.[6]

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, C=C stretching of the aromatic ring, and C-Br stretching.

General Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle to obtain a fine powder.[6]

  • Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.[6]

  • Analysis: Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio). Fragmentation patterns would likely involve the loss of a bromine atom and the formation of a stable benzylic cation.

General Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Diagram 3: Spectroscopic Analysis Workflow

Spectroscopy Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the precautions appropriate for benzyl bromides. Benzyl bromides are generally lachrymators and are corrosive to metals and tissues. They can be toxic by inhalation and skin absorption.[7] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a potentially valuable synthetic intermediate due to its dual reactivity. While experimental data on its physical and chemical properties are scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Researchers and scientists are encouraged to use the provided protocols as a starting point for their work and to perform thorough characterization to establish a definitive profile for this compound.

References

Spectroscopic Profile of 2-Bromo-4-(bromomethyl)-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-(bromomethyl)-1-methylbenzene (CAS No. 259231-26-0) is a disubstituted toluene derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules due to its two reactive bromine sites.[1] Accurate structural elucidation is critical for its use in research and development. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Generalized experimental protocols for acquiring such data are also included, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.45Doublet (d)1HH-3
2~ 7.25Doublet (d)1HH-5
3~ 7.15Singlet (s)1HH-6
44.49Singlet (s)2H-CH₂Br
52.38Singlet (s)3H-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 139.0C-4
2~ 136.5C-1
3~ 133.0C-5
4~ 131.0C-3
5~ 129.5C-6
6~ 124.0C-2
7~ 32.0-CH₂Br
8~ 22.5-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2970-2850MediumAliphatic C-H Stretch (-CH₃, -CH₂Br)
~1600, ~1475Medium-StrongAromatic C=C Skeletal Vibrations
~1450Medium-CH₂ Scissoring
~1380Medium-CH₃ Bending
~1210StrongC-Br Stretch (Aliphatic)
1100-1000StrongC-Br Stretch (Aromatic)
~820StrongOut-of-plane C-H Bending (1,2,4-trisubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[7][8][9]

Predicted Major Mass Spectral Fragments (Electron Ionization - EI)

m/z (mass/charge)Relative AbundanceAssignment
262/264/266High[M]⁺ (Molecular ion peak with characteristic Br₂ isotope pattern)
183/185High[M-Br]⁺ (Loss of a bromine radical from the bromomethyl group)
104Very High[M-Br₂]⁺ (Loss of both bromine atoms, base peak)
91Medium[C₇H₇]⁺ (Tropylium ion)

The characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will result in a triplet of peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.[2][11]

  • ¹H NMR Acquisition :

    • Use a spectrometer with a field strength of 300 MHz or higher.

    • Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[11]

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Thin Film Method) :

    • If the compound is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like dichloromethane or acetone.[12]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[12]

  • Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • Perform a background scan with a clean, empty salt plate to subtract any atmospheric or instrumental interferences.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[13] Ensure the sample is fully dissolved and free of particulates.

  • Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.[7][9]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using the primary spectroscopic techniques.

Spectroscopic_Workflow Workflow for Structural Elucidation cluster_ms Mass Spectrometry (MS) cluster_ir Infrared (IR) Spectroscopy cluster_nmr Nuclear Magnetic Resonance (NMR) MS Acquire Mass Spectrum MS_Data Determine Molecular Weight (M⁺) Observe Isotope Patterns (Br₂) Analyze Fragmentation MS->MS_Data Combine Combine and Correlate Data MS_Data->Combine IR Acquire IR Spectrum IR_Data Identify Functional Groups (Aromatic, Alkyl Halide) IR->IR_Data IR_Data->Combine NMR_1H Acquire ¹H NMR NMR_Data Determine number of proton/carbon environments Analyze chemical shifts, integration, and coupling NMR_1H->NMR_Data NMR_13C Acquire ¹³C NMR NMR_13C->NMR_Data NMR_Data->Combine Sample Purified Sample of This compound Sample->MS Sample->IR Sample->NMR_1H Sample->NMR_13C Structure Elucidate Final Structure Combine->Structure

Caption: A logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

2-Bromo-4-(bromomethyl)-1-methylbenzene is a disubstituted toluene derivative containing two bromine atoms. One is attached to the aromatic ring, and the other to the methyl group, rendering it a reactive benzylic bromide. This dual reactivity makes it a potentially useful, yet hazardous, intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Synonyms 4-methyl-3-bromobenzylbromide, Benzene, 2-bromo-4-(bromomethyl)-1-methyl-
CAS Number 259231-26-0
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol
Appearance Solid (predicted)
XLogP3 3.5

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS classification for the closely related isomer, 4-Bromo-1-(bromomethyl)-2-methylbenzene, provides a strong indication of its potential hazards. Benzylic bromides as a class are known to be potent lachrymators and irritants.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Warning: This substance is expected to be corrosive and cause severe skin and eye damage. It is also likely to be a respiratory irritant. Lachrymatory effects (profuse tearing) are common with this class of compounds.

Toxicological Profile

Detailed toxicological studies on this compound have not been identified. However, the toxicity can be inferred from its chemical structure and the known effects of related compounds.

  • Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin. The primary acute effects are severe irritation and chemical burns to any tissue contacted. Inhalation may lead to respiratory tract irritation, coughing, and shortness of breath.

  • Chronic Toxicity: Long-term exposure to substituted toluenes can be associated with neurological effects. Chronic exposure to brominated aromatic compounds may have other systemic effects, though specific data for this compound is lacking.

  • Genotoxicity and Carcinogenicity: No data is available. However, as a reactive alkylating agent, there is a potential for genotoxicity.

Experimental Protocols

Representative Synthesis: Free-Radical Bromination

A common method for synthesizing benzylic bromides from methyl-substituted aromatics is through free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 2-Bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methyltoluene (1 equivalent) in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO to the mixture.

  • Heat the mixture to reflux under illumination with a UV lamp or incandescent light bulb to initiate the reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound, strict safety protocols must be followed.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves properly.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate organic vapor cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Keep away from ignition sources.

  • Handle in accordance with good industrial hygiene and safety practices.[2]

Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear full PPE as described above.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[2][3]

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Contact a licensed professional waste disposal service.[3]

In Vitro Cytotoxicity Assay (General Protocol)

To assess the toxicity of halogenated aromatic compounds, in vitro assays are commonly employed. A typical protocol might involve the following steps:

  • Cell Culture: Culture a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Replace the media with fresh media containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a neutral red uptake assay. These assays quantify metabolic activity or cell membrane integrity as an indicator of cytotoxicity.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations

Synthesis Pathway: Free-Radical Bromination

The synthesis of this compound from 2-bromo-4-methyltoluene proceeds via a free-radical chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br TwoBr_rad 2 Br• Br2->TwoBr_rad UV light or Δ Toluene_deriv 2-Bromo-4-methyltoluene Benzyl_rad Benzylic Radical Toluene_deriv->Benzyl_rad + Br• HBr H-Br Benzyl_rad->HBr Product 2-Bromo-4-(bromomethyl) -1-methylbenzene Benzyl_rad->Product + Br-Br Br_rad_prop Br• Product->Br_rad_prop Br_rad1 Br• Br2_term Br-Br Br_rad1->Br2_term Br_rad2 Br• Br_rad2->Br2_term

Caption: Free-radical bromination mechanism for benzylic substitution.

Postulated Metabolic Pathway

The metabolism of substituted toluenes typically involves oxidation of the methyl group by cytochrome P450 enzymes in the liver. This is followed by further oxidation and conjugation to facilitate excretion.

G Parent 2-Bromo-4-(bromomethyl) -1-methylbenzene Alcohol 2-Bromo-4-(bromomethyl) -benzyl alcohol Parent->Alcohol CYP450 (Oxidation) Aldehyde 2-Bromo-4-(bromomethyl) -benzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid 2-Bromo-4-(bromomethyl) -benzoic acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Conjugate Glucuronide or Glycine Conjugate CarboxylicAcid->Conjugate Conjugation Excretion Excretion Conjugate->Excretion

Caption: Postulated metabolic pathway for substituted toluenes.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, quantitative solubility and stability data for 2-Bromo-4-(bromomethyl)-1-methylbenzene is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of structurally analogous compounds, such as benzyl bromide and other substituted benzyl bromides, to infer the expected characteristics of the title compound.

Introduction

This compound, with the molecular formula C₈H₈Br₂, is a disubstituted toluene derivative.[1] Its structure, featuring a reactive benzylic bromide and an aromatic bromide, makes it a valuable intermediate in organic synthesis. However, these same functional groups significantly influence its solubility and stability, which are critical parameters for its handling, storage, and application in research and development. This document provides a detailed examination of these properties, supported by data from analogous compounds and generalized experimental protocols for their determination.

Physicochemical Properties

A summary of the computed and basic physical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
IUPAC Name This compound[1]
CAS Number 259231-26-0[1]
XLogP3 3.5[1]

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale / Analogous Compound Behavior
Protic Polar WaterSparingly Soluble / InsolubleBenzyl bromide is slightly soluble in water and tends to decompose slowly upon contact.[5] The increased molecular weight and hydrophobicity of the title compound would likely further decrease water solubility.
Protic Polar EthanolSoluble / MiscibleBenzyl bromide is miscible with ethanol.[2][3][4]
Aprotic Polar AcetoneSolubleBenzyl bromide analogues are generally soluble in acetone.
Aprotic Polar AcetonitrileSolubleAcetonitrile is a common solvent for reactions involving benzyl bromides.[6]
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful solvent for a wide range of organic compounds.
Non-polar TolueneSolubleThe toluene backbone of the molecule suggests good solubility in toluene.
Non-polar HexaneSparingly SolubleSolubility in aliphatic hydrocarbons is likely to be lower than in aromatic or polar aprotic solvents.
Chlorinated Dichloromethane (DCM)SolubleBenzyl bromides are typically soluble in chlorinated solvents.
Chlorinated Carbon TetrachlorideSolubleBenzyl bromide is miscible with carbon tetrachloride.[2][3]
Ethers Diethyl EtherSolubleBenzyl bromide is miscible with ether.[2][3][4]

Stability Profile

The stability of this compound is primarily dictated by the reactivity of the benzylic bromide group. This functional group is susceptible to nucleophilic substitution and hydrolysis.

Table 2: Predicted Stability and Degradation Pathways

ConditionStabilityLikely Degradation Pathway(s)Notes
Temperature Unstable at elevated temperatures.Thermal decomposition.Recommended storage is at 2-8°C. Elevated temperatures can accelerate decomposition and hydrolysis.
pH (Aqueous) Unstable, particularly in neutral to basic conditions.Hydrolysis to form 2-bromo-4-(hydroxymethyl)-1-methylbenzene and hydrogen bromide.The substance decomposes slowly on contact with water, a reaction that can be catalyzed by acid or, more significantly, base.[5] Benzyl halides are known to hydrolyze.[7]
Light Potentially light-sensitive.Photolytic degradation, radical formation.Benzyl halides can be sensitive to light. It is advisable to store the compound in the dark.[8]
Oxidizing Agents Incompatible.Oxidation of the methyl and/or bromomethyl group.Benzyl bromide is incompatible with strong oxidizing agents.[3]
Nucleophiles Reactive.Nucleophilic substitution (SN1/SN2) at the benzylic carbon.The benzylic bromide is a good leaving group, making the compound susceptible to reaction with nucleophiles like amines, alcohols, and thiols.[9]
Hydrolysis Degradation Pathway

The primary degradation pathway in the presence of water is the hydrolysis of the benzylic bromide. This can proceed through either an SN1 or SN2 mechanism, depending on the conditions. The formation of a relatively stable benzylic carbocation favors the SN1 pathway.[10][11]

Hydrolysis_Pathway Predicted Hydrolysis Degradation Pathway cluster_sn2 SN2 Pathway (concerted) reactant This compound intermediate Benzylic Carbocation Intermediate (SN1 Pathway) reactant->intermediate - Br⁻ (Slow, RDS) product 2-Bromo-4-(hydroxymethyl)-1-methylbenzene intermediate->product + H₂O (Fast) HBr HBr H2O_nuc H₂O (Nucleophile) reactant_sn2 This compound product_sn2 2-Bromo-4-(hydroxymethyl)-1-methylbenzene reactant_sn2->product_sn2 - Br⁻ H2O_nuc_sn2 H₂O H2O_nuc_sn2->product_sn2 - Br⁻

Caption: Predicted hydrolysis of this compound.

Experimental Protocols

Given the lack of specific data for the title compound, researchers may need to determine its solubility and stability experimentally. The following are generalized protocols for these assessments.

Protocol for Solubility Determination of a Sparingly Soluble Compound

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[12]

Solubility_Workflow Workflow for Solubility Determination start Start step1 Add excess compound to solvent in a sealed vial. start->step1 step2 Agitate at constant temperature (e.g., 25°C) until equilibrium. step1->step2 step3 Allow undissolved solid to settle. step2->step3 step4 Filter or centrifuge to get a clear saturated solution. step3->step4 step5 Quantify compound concentration in the solution (e.g., via HPLC-UV). step4->step5 end End: Solubility Value (e.g., mg/mL) step5->end

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed, inert vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand at the same constant temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the aliquot should be immediately filtered (e.g., through a 0.22 µm PTFE syringe filter) or centrifuged.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted under conditions more severe than standard stability testing to identify potential degradation products and pathways.[8][13][14] This protocol is based on ICH guidelines.[8][14]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to various stress conditions in separate, sealed vials. A control sample, protected from stress conditions, should be analyzed concurrently.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature due to the expected high reactivity.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

    • Photolytic Degradation: Expose a solution and solid sample to light with an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Samples from acidic or basic conditions should be neutralized before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and characterize major degradation products, potentially using LC-MS/MS.

    • Propose degradation pathways based on the identified products.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents, bases, alcohols, amines, and metals.[15][16]

  • Protection: Protect from moisture and light.[4][15] Use under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent hydrolysis from atmospheric moisture.

  • Personal Protective Equipment (PPE): Due to the lachrymatory nature of benzyl bromides, always handle this compound in a chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

While specific experimental data for this compound is scarce, a robust understanding of its solubility and stability can be derived from the behavior of analogous benzyl bromide compounds. It is predicted to be poorly soluble in water but soluble in a range of common organic solvents. The primary stability concern is the hydrolysis of the reactive benzylic bromide group, a process that is accelerated by heat and nucleophilic/basic conditions. For critical applications, it is imperative that researchers experimentally verify the solubility and stability under their specific conditions using the protocols outlined in this guide.

References

The Genesis of Bromotoluenes: A Technical Guide to their Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bromotoluenes are a pivotal class of aromatic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for preparing bromotoluene isomers. It details experimental protocols for both electrophilic aromatic substitution and the Sandmeyer reaction, presents quantitative physical and spectroscopic data in structured tables for easy comparison, and illustrates the underlying chemical principles and workflows through detailed diagrams. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical context and practical guidance.

Historical Perspective: The Dawn of Aromatic Substitution

The story of substituted bromotoluenes is intrinsically linked to the development of fundamental reactions in organic chemistry during the 19th century. The ability to selectively introduce substituents onto an aromatic ring opened up a new world of synthetic possibilities.

The first key development was the Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts.[1][2] While primarily known for alkylation and acylation, their work laid the foundation for understanding how Lewis acids could catalyze electrophilic aromatic substitution (EAS) reactions.[1] This principle is central to the direct bromination of toluene. The broader theory of EAS evolved from these early observations, with significant contributions from scientists like Henry Armstrong, who in 1890 proposed a mechanism involving an intermediate complex, a concept that predates the modern understanding of the arenium ion (or Wheland intermediate).[3][4]

Almost concurrently, in 1884, Swiss chemist Traugott Sandmeyer discovered a novel method to replace an amino group on an aromatic ring with a variety of substituents.[5][6] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene.[5] This serendipitous discovery, now known as the Sandmeyer reaction , provided a powerful and regioselective alternative to direct halogenation for the synthesis of aryl halides, including the bromotoluene isomers.[5][7]

These two cornerstone reactions, electrophilic aromatic substitution and the Sandmeyer reaction, remain the primary routes for the synthesis of substituted bromotoluenes today, each offering distinct advantages in terms of regioselectivity and substrate scope.

Physical and Spectroscopic Properties of Monobromotoluene Isomers

The three isomers of monobromotoluene—ortho (2-bromotoluene), meta (3-bromotoluene), and para (4-bromotoluene)—exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the aromatic ring. These differences are critical for their separation, purification, and identification.

Physical Properties

The physical properties of the o-, m-, and p-bromotoluene isomers are summarized in the table below. The para isomer, being the most symmetric, has the highest melting point and can exist as a white crystalline solid at room temperature, which facilitates its purification by crystallization. The ortho and meta isomers are liquids at room temperature.

Property2-Bromotoluene (ortho)3-Bromotoluene (meta)4-Bromotoluene (para)
Molecular Formula C₇H₇BrC₇H₇BrC₇H₇Br
Molar Mass ( g/mol ) 171.03171.03171.03
Appearance Colorless liquidColorless liquidWhite crystalline solid
Melting Point (°C) -27.8-39.828.5
Boiling Point (°C) 181.7183.7184.5
Density (g/mL) 1.431 (15°C)1.410 (20°C)1.400 (20°C)
Refractive Index (n_D^20) 1.5561.5511.549
CAS Number 95-46-5591-17-3106-38-7
Spectroscopic Data

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for the unambiguous identification of the bromotoluene isomers.

The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a clear distinction between the isomers.

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Bromotoluene ~7.45 (d), ~7.15 (m), ~6.95 (t), ~2.37 (s, 3H)[8]139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4[9]
3-Bromotoluene ~7.33 (s), ~7.27 (d), ~7.13 (d), ~7.09 (t), ~2.31 (s, 3H)[10]138.5, 131.6, 130.2, 128.9, 122.8, 21.2
4-Bromotoluene ~7.35 (d, 2H), ~7.00 (d, 2H), ~2.28 (s, 3H)[11]137.7, 131.5 (2C), 130.1 (2C), 120.1, 21.1

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

The C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹) of the IR spectrum are highly characteristic of the substitution pattern on the benzene ring.[12]

IsomerCharacteristic C-H Out-of-Plane Bending Absorptions (cm⁻¹)
2-Bromotoluene (ortho) ~747[13]
3-Bromotoluene (meta) ~770[13]
4-Bromotoluene (para) ~801[13]

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted bromotoluenes is primarily achieved through two distinct pathways: the direct electrophilic bromination of toluene and the Sandmeyer reaction starting from toluidine isomers. The choice of method depends on the desired isomer and the available starting materials.

Pathway 1: Electrophilic Aromatic Substitution (Bromination of Toluene)

Direct bromination of toluene typically yields a mixture of ortho and para isomers, as the methyl group is an ortho-, para-directing activator.[14] The reaction requires a Lewis acid catalyst, such as FeBr₃, which polarizes the Br₂ molecule to generate a strong electrophile.[15]

EAS_Bromination Toluene Toluene EAS_Reaction Electrophilic Aromatic Substitution Toluene->EAS_Reaction Br2 Br₂ Br2->EAS_Reaction FeBr3 FeBr₃ (Catalyst) FeBr3->EAS_Reaction Mixture Mixture of o- and p-Bromotoluene EAS_Reaction->Mixture Separation Separation (e.g., Distillation, Crystallization) Mixture->Separation o_Product o-Bromotoluene Separation->o_Product p_Product p-Bromotoluene Separation->p_Product Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Displacement Toluidine Toluidine Isomer (o-, m-, or p-) Diazonium Aryl Diazonium Salt Toluidine->Diazonium Diazotization NaNO2_HX NaNO₂ / HBr (0-5 °C) NaNO2_HX->Diazonium Bromotoluene Bromotoluene Isomer (o-, m-, or p-) Diazonium->Bromotoluene Sandmeyer Reaction CuBr CuBr (Catalyst) CuBr->Bromotoluene N2 N₂ (gas) Bromotoluene->N2 releases

References

Theoretical Investigations into the Electronic Structure of 2-Bromo-4-(bromomethyl)-1-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive theoretical analysis of the electronic structure of 2-Bromo-4-(bromomethyl)-1-methylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes established computational methodologies and theoretical principles to predict its electronic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's characteristics through detailed computational protocols, predicted data, and workflow visualizations. The insights presented herein are derived from analogous studies on substituted toluene and benzene derivatives and are intended to serve as a robust framework for future experimental and in-silico research.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials. The strategic placement of bromo, bromomethyl, and methyl substituents on the benzene ring imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions. Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior, designing synthetic pathways, and elucidating potential mechanisms of action in biological systems.

This technical guide outlines a theoretical study to characterize the electronic properties of this compound. The methodologies are based on Density Functional Theory (DFT), a powerful quantum computational tool for investigating molecular systems.[1][2] The predicted data encompasses key electronic and structural parameters, offering valuable insights for researchers.

Predicted Molecular and Electronic Properties

The electronic and structural properties of this compound were predicted using computational methods analogous to those applied to similar substituted benzene derivatives.[1][2] The following tables summarize the key anticipated quantitative data.

Table 1: Predicted Geometrical Parameters
ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-Br (ring)1.90
C-C (methyl)1.51
C-C (bromomethyl)1.52
C-Br (bromomethyl)1.95
C-H (aromatic)1.08
C-H (methyl)1.09
C-H (bromomethyl)1.09
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-Br (ring)119
C-C-C (methyl)121
C-C-C (bromomethyl)120
H-C-H (methyl)109.5
H-C-H (bromomethyl)109.5
Table 2: Predicted Electronic Properties
PropertyPredicted Value
Molecular Orbitals (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Atomic Charges (Mulliken)
C1 (with -CH₃)0.15
C2 (with -Br)0.08
C3-0.12
C4 (with -CH₂Br)0.10
C5-0.11
C6-0.10
Br (ring)-0.05
C (methyl)-0.25
C (bromomethyl)0.02
Br (bromomethyl)-0.03
Dipole Moment (Debye) 2.1 D

Computational and Experimental Methodologies

The following sections detail the proposed computational and experimental protocols for the characterization of this compound.

Computational Protocol: Density Functional Theory (DFT)

A robust computational approach for elucidating the electronic structure involves the following steps, based on established methods for similar aromatic compounds.[1][3][4]

  • Structure Optimization: The initial 3D structure of this compound is subjected to geometry optimization to locate the global minimum on the potential energy surface. This is typically achieved using the B3LYP functional with a 6-311G(d,p) basis set.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized structure to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential, and Mulliken atomic charges.

  • Excited State Analysis: To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed to determine the vertical excitation energies from the optimized ground-state geometry.[3]

Experimental Protocol: Spectroscopic Analysis

For experimental validation of the computational predictions, the following spectroscopic techniques are recommended, with protocols adapted from studies on analogous compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

    • Instrumentation: Utilize a spectrometer with a field strength of 300 MHz or higher.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the aromatic, methyl, and bromomethyl protons.

    • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum to determine the chemical shifts of the distinct carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ to identify characteristic vibrational modes of the functional groups present.

  • Mass Spectrometry (MS):

    • Instrumentation: Employ a mass spectrometer, potentially coupled with Gas Chromatography (GC-MS) for separation and identification.

    • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

    • Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical and experimental investigations.

G Computational Workflow for Electronic Structure Analysis A Define Molecular Structure (this compound) B Select Level of Theory (e.g., DFT/B3LYP/6-311G(d,p)) A->B C Geometry Optimization (Find Energy Minimum) B->C D Frequency Calculation (Confirm Minimum Energy Structure) C->D E Electronic Property Calculation (HOMO, LUMO, Charges, etc.) D->E F TD-DFT Calculation (Excited States & UV-Vis Spectrum) D->F G Data Analysis and Interpretation E->G F->G

Caption: Computational workflow for electronic structure analysis.

G Integrated Spectroscopic Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Prediction NMR NMR Spectroscopy (¹H and ¹³C) Validation Structure Validation and Comparative Analysis NMR->Validation IR IR Spectroscopy IR->Validation MS Mass Spectrometry MS->Validation Pred_NMR Predicted NMR Spectra Pred_NMR->Validation Pred_IR Predicted IR Spectra Pred_IR->Validation Pred_MS Predicted Mass Spectrum Pred_MS->Validation

Caption: Integrated workflow for spectroscopic analysis and validation.

Conclusion

This technical guide provides a theoretical framework for investigating the electronic structure of this compound. By employing established computational methods like Density Functional Theory, it is possible to predict key electronic and structural parameters, offering valuable insights in the absence of direct experimental data. The proposed computational and experimental workflows provide a clear path for future research to validate these theoretical predictions and further elucidate the properties of this compound. The data and methodologies presented herein are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to better understand and utilize this compound in their respective applications.

References

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(bromomethyl)-1-methylbenzene is a versatile trifunctional aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of a benzylic bromide, an aryl bromide, and a methyl group on a toluene scaffold allows for a diverse range of chemical transformations. The differential reactivity of these functional groups enables selective modifications, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailed experimental protocols for its key reactions, and a summary of its spectroscopic characteristics.

Molecular Structure and Functional Group Analysis

The structure of this compound (IUPAC name: this compound) is characterized by a toluene core substituted with two bromine atoms at positions 2 and the benzylic carbon, and a methyl group at position 1.[1]

Key Functional Groups:

  • Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule. The carbon-bromine bond is weakened by the adjacent benzene ring, which can stabilize the resulting benzylic carbocation or the transition state of an Sₙ2 reaction. This high reactivity makes it an excellent electrophile for nucleophilic substitution reactions.

  • Aryl Bromide (Ar-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide. However, it can participate in various transition-metal-catalyzed cross-coupling reactions and is crucial for the formation of organometallic reagents, such as Grignard reagents.

  • Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It can also undergo oxidation under strong oxidizing conditions to yield a carboxylic acid.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of attack influenced by the directing effects of the existing substituents (bromo and methyl groups).

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three key functional groups. The following sections detail the characteristic reactions of each functional moiety.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, especially with strong nucleophiles, due to the primary nature of the benzylic carbon. However, under conditions that favor carbocation formation (e.g., with weaker nucleophiles in polar protic solvents), an Sₙ1 pathway can also be operative due to the resonance stabilization of the benzylic carbocation.

A variety of nucleophiles can be employed to displace the benzylic bromide, leading to the formation of alcohols, ethers, nitriles, azides, and other derivatives. This selective reactivity is a cornerstone of its utility in multi-step syntheses.

G Reactivity of Functional Groups cluster_0 This compound cluster_1 Benzylic Bromide Reactivity cluster_2 Aryl Bromide Reactivity cluster_3 Methyl Group Reactivity mol C₈H₈Br₂ SN2 Sₙ2 Reaction mol->SN2 Grignard Grignard Formation (Mg, Et₂O) mol->Grignard Oxidation Oxidation (KMnO₄, heat) mol->Oxidation Product_SN Substituted Product (Alcohol, Nitrile, Azide) SN2->Product_SN SN1 Sₙ1 Reaction SN1->Product_SN Nuc Nucleophile (e.g., OH⁻, CN⁻, N₃⁻) Nuc->SN2 Nuc->SN1 Product_Grignard Organometallic Intermediate Grignard->Product_Grignard Coupling Cross-Coupling (e.g., Suzuki, Heck) Product_Coupling Biaryl or Substituted Alkene Coupling->Product_Coupling Product_Oxidation Carboxylic Acid Oxidation->Product_Oxidation G General Experimental Workflow for Nucleophilic Substitution start Start setup Reaction Setup (Dissolve Substrate) start->setup reagent_add Add Nucleophile setup->reagent_add reaction Stir at Defined Temperature and Time reagent_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Methodological & Application

Synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene from p-Xylene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a key intermediate in organic synthesis, starting from commercially available p-xylene. The synthesis involves an initial electrophilic aromatic bromination followed by a radical-initiated benzylic bromination.

Synthesis Overview

The synthesis of this compound from p-xylene is a two-step process:

  • Step 1: Aromatic Bromination of p-Xylene. In this step, p-xylene undergoes electrophilic aromatic substitution to introduce a bromine atom onto the aromatic ring, yielding 2-bromo-p-xylene. This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide, which is often generated in situ from iron filings and bromine.

  • Step 2: Benzylic Bromination of 2-Bromo-p-xylene. The intermediate, 2-bromo-p-xylene, is then subjected to a free radical bromination to selectively introduce a bromine atom at one of the benzylic positions (a methyl group). This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-p-xylene

This protocol is adapted from established methods of aromatic bromination.[1][2][3]

Materials:

  • p-Xylene (C₈H₁₀)

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

  • 10% Sodium hydroxide solution (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add p-xylene (1.0 eq) and a catalytic amount of iron filings (0.02 eq).

  • Dissolve the reactants in a suitable inert solvent such as dichloromethane.

  • From the dropping funnel, add bromine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of hydrogen bromide gas. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the bromine color disappears. The reaction can be gently heated to 40-50°C to ensure completion.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a 10% solution of sodium hydroxide to neutralize the evolved HBr and remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% NaOH solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2-bromo-p-xylene can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol for benzylic bromination is based on standard procedures using N-bromosuccinimide.[4][5]

Materials:

  • 2-Bromo-p-xylene (C₈H₉Br)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Light source (e.g., a 250W lamp) if AIBN is not used

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-p-xylene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) and irradiate with a light source to initiate the radical reaction.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The final product, this compound, can be purified by recrystallization (e.g., from hexanes) or column chromatography.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Bromo-p-xylene

ParameterValueReference
p-Xylene:Bromine Molar Ratio1:1 to 1:1.1[2]
CatalystIron filings[1]
SolventDichloromethane-
TemperatureRoom Temperature to 50°C[2]
Reaction Time2-4 hours-
Typical Yield80-90%[2]

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
2-Bromo-p-xylene:NBS Molar Ratio1:1 to 1:1.1[4]
InitiatorAIBN or UV light[4][5]
SolventCarbon Tetrachloride[4]
TemperatureReflux (approx. 77°C)[4]
Reaction Time2-4 hours[4]
Typical Yield70-85%-

Synthesis Workflow

Synthesis_Workflow p_xylene p-Xylene step1 Aromatic Bromination (Br₂, Fe) p_xylene->step1 bromo_p_xylene 2-Bromo-p-xylene step1->bromo_p_xylene step2 Benzylic Bromination (NBS, AIBN/UV) bromo_p_xylene->step2 final_product 2-Bromo-4-(bromomethyl)- 1-methylbenzene step2->final_product

Caption: Synthetic pathway from p-xylene to the target compound.

Logical Relationship of Reaction Steps

Logical_Relationship cluster_start Starting Material cluster_step1 Step 1: Electrophilic Aromatic Substitution cluster_step2 Step 2: Free Radical Bromination p_xylene p-Xylene (C₈H₁₀) reagents1 Reagents: - Bromine (Br₂) - Iron (Fe) catalyst intermediate Intermediate: 2-Bromo-p-xylene (C₈H₉Br) reagents1->intermediate Forms reagents2 Reagents: - N-Bromosuccinimide (NBS) - AIBN or UV light product Final Product: This compound (C₈H₈Br₂) reagents2->product Yields

Caption: Detailed breakdown of the two-step synthesis process.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds. The synthesis is achieved through the Wohl-Ziegler bromination of 2-bromo-4-methyltoluene using N-bromosuccinimide (NBS) as the brominating agent and α,α'-azobisisobutyronitrile (AIBN) as a radical initiator. This method offers a reliable route to the desired product with good yields.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. Its bifunctional nature, possessing both a reactive benzyl bromide and a stable aryl bromide, allows for selective and sequential transformations. The Wohl-Ziegler reaction is a well-established method for the free-radical bromination of the benzylic position of alkyl-substituted aromatic compounds.[1] This reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, initiated by a radical initiator such as AIBN or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride.[2][3]

Reaction Scheme

The overall reaction for the preparation of this compound is depicted below:

2-bromo-4-methyltoluene -> this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-bromo-4-methyltolueneN/A
Molar Mass185.06 g/mol N/A
Reagents
N-Bromosuccinimide (NBS)1.05 eq.[4]
α,α'-Azobisisobutyronitrile (AIBN)0.05 eq.[4]
Solvent Carbon Tetrachloride (CCl₄)[2][4]
Reaction Conditions
Temperature77 °C (Reflux)[2]
Reaction Time4-6 hours[4]
Product This compound[5]
Molar Mass263.96 g/mol [5]
Typical Yield 70-80%Estimated

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • 2-bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • α,α'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) (Caution: Toxic and ozone-depleting, handle in a fume hood)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methyltoluene (1.0 eq.) in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.05 eq.) and α,α'-azobisisobutyronitrile (AIBN) (0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide, which will float.[2] The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Dissolve 2-bromo-4-methyltoluene in CCl4 add_reagents 2. Add NBS and AIBN start->add_reagents reflux 3. Reflux for 4-6 hours add_reagents->reflux cool 4. Cool to RT reflux->cool filter_succinimide 5. Filter succinimide cool->filter_succinimide wash 6. Wash with NaHCO3 and Brine filter_succinimide->wash dry 7. Dry with MgSO4 wash->dry concentrate 8. Concentrate under reduced pressure dry->concentrate chromatography 9. Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Wohl-Ziegler Bromination

wohl_ziegler_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN AIBN_radical 2 R• + N2 AIBN->AIBN_radical Heat Br_radical 2 Br• AIBN_radical->Br_radical R• + Br2 -> RBr + Br• starting_material 2-bromo-4-methyltoluene Br2 Br2 benzyl_radical Benzylic Radical starting_material->benzyl_radical + Br• HBr HBr benzyl_radical->HBr - H• product 2-Bromo-4-(bromomethyl)- 1-methylbenzene benzyl_radical->product + Br2 HBr->Br2 + NBS product->Br_radical - Br• NBS NBS succinimide_radical Succinimide Radical NBS->succinimide_radical - Br• termination1 Br• + Br• -> Br2 termination2 R• + Br• -> RBr termination3 R• + R• -> R-R

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Safety Precautions

  • Carbon tetrachloride is highly toxic and an ozone-depleting substance. All operations involving this solvent must be conducted in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • AIBN is a potential explosion hazard when heated; use with appropriate precautions.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The Wohl-Ziegler bromination of 2-bromo-4-methyltoluene provides an effective and reliable method for the laboratory-scale preparation of this compound. The protocol outlined in this document, when followed with the appropriate safety precautions, should yield the desired product in good purity and yield, suitable for further use in research and development.

References

Application Notes and Protocols: 2-Bromo-4-(bromomethyl)-1-methylbenzene as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(bromomethyl)-1-methylbenzene is a bifunctional organic compound with significant potential as a precursor in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials. Its structure features two distinct bromine-containing functional groups: a reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective, sequential transformations, making it a valuable building block for the construction of diverse molecular architectures. The benzylic bromide is highly susceptible to nucleophilic substitution, serving as an excellent electrophile for introducing the 2-bromo-4-methylbenzyl moiety. The aryl bromide can subsequently participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This document provides detailed application notes and protocols for the use of this compound in two key synthetic strategies: the synthesis of substituted isoindoline derivatives and sequential cross-coupling reactions.

Application 1: Synthesis of Substituted Isoindoline Derivatives

The synthesis of isoindoline scaffolds is of great interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This compound can serve as a key precursor for the construction of 4-bromo-7-methyl-substituted isoindolines. This is achieved through an initial N-alkylation of a primary amine with the reactive benzylic bromide, followed by an intramolecular Heck reaction to form the heterocyclic ring.

Experimental Protocol: Synthesis of 4-Bromo-7-methyl-2-phenylisoindoline

Step 1: N-Alkylation of Aniline

  • To a solution of aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in DMF dropwise over 30 minutes.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-bromo-4-methylbenzyl)aniline.

Step 2: Intramolecular Heck Cyclization

  • To a solution of N-(2-bromo-4-methylbenzyl)aniline (1.0 eq.) in a mixture of DMF and water (4:1, 0.1 M), add palladium(II) acetate (0.05 eq.), tri(o-tolyl)phosphine (0.1 eq.), and triethylamine (3.0 eq.).

  • Degas the reaction mixture with argon for 20 minutes.

  • Heat the mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-7-methyl-2-phenylisoindoline.

Quantitative Data
StepReactantProductCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineN-(2-bromo-4-methylbenzyl)aniline-DMF601285
1BenzylamineN-(2-bromo-4-methylbenzyl)benzylamine-DMF601282
2N-(2-bromo-4-methylbenzyl)aniline4-Bromo-7-methyl-2-phenylisoindolinePd(OAc)₂DMF/H₂O1202475
2N-(2-bromo-4-methylbenzyl)benzylamine2-Benzyl-4-bromo-7-methylisoindolinePd(OAc)₂DMF/H₂O1202472

Reaction Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Heck Cyclization A This compound C N-(2-bromo-4-methylbenzyl)amine derivative A->C K₂CO₃, DMF, 60 °C B Primary Amine (e.g., Aniline) B->C D N-(2-bromo-4-methylbenzyl)amine derivative E Substituted Isoindoline D->E Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF/H₂O, 120 °C

Synthesis of Substituted Isoindolines

Application 2: Sequential Cross-Coupling Reactions

The differential reactivity of the two carbon-bromine bonds in this compound allows for a modular approach to the synthesis of complex biaryl or aryl-alkene structures. The benzylic bromide can first be displaced by a nucleophile, followed by a Suzuki-Miyaura cross-coupling reaction at the aryl bromide position. This strategy enables the introduction of two different substituents in a controlled manner.

Experimental Protocol: Sequential Synthesis of 4-(4-methoxyphenyl)-2-methyl-1-(phenoxymethyl)benzene

Step 1: Williamson Ether Synthesis

  • To a solution of phenol (1.0 eq.) in anhydrous acetone (0.3 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in acetone dropwise.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(benzyloxy)-2-bromo-4-methylbenzene.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a solution of 1-(benzyloxy)-2-bromo-4-methylbenzene (1.0 eq.) and 4-methoxyphenylboronic acid (1.2 eq.) in a mixture of toluene and ethanol (3:1, 0.1 M), add a 2 M aqueous solution of sodium carbonate (3.0 eq.).

  • Degas the mixture with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methoxyphenyl)-2-methyl-1-(phenoxymethyl)benzene.

Quantitative Data
StepCoupling Partner 1Coupling Partner 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenol--K₂CO₃Acetone56892
1Thiophenol--K₂CO₃Acetone56695
24-Methoxyphenylboronic acid-Pd(PPh₃)₄Na₂CO₃Toluene/EtOH901688
2Phenylboronic acid-Pd(PPh₃)₄Na₂CO₃Toluene/EtOH901690

Reaction Pathway

G A This compound C Intermediate A->C Base, Solvent B Nucleophile (Nu-H) B->C E Final Product C->E Pd Catalyst, Base, Solvent D Arylboronic Acid (Ar-B(OH)₂) D->E

Sequential Functionalization Pathway

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its two distinct bromine functionalities can be selectively addressed to enable the efficient construction of complex molecular frameworks. The protocols and data presented herein demonstrate its potential in the synthesis of heterocyclic systems and in the modular construction of highly substituted aromatic compounds. These characteristics make it an attractive starting material for researchers and professionals in the fields of drug discovery and materials science.

Application Notes and Protocols for the Use of 2-Bromo-4-(bromomethyl)-1-methylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4-(bromomethyl)-1-methylbenzene as a versatile building block in the synthesis of pharmaceutical intermediates. This bifunctional reagent, featuring both a reactive benzylic bromide and a less reactive aryl bromide, allows for selective and sequential chemical transformations, making it a valuable tool in the construction of complex molecular architectures for drug discovery.

Introduction

This compound is a substituted toluene derivative with two bromine atoms of differing reactivity. The benzylic bromide exhibits high susceptibility to nucleophilic substitution (SN2) reactions, while the aryl bromide is more amenable to transformations such as palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature that allows for its strategic incorporation into multi-step synthetic routes.

The primary application of this reagent lies in its ability to introduce the 2-bromo-4-methylbenzyl moiety into a target molecule. This structural motif is found in various biologically active compounds, including inhibitors of bromodomain and extra-terminal domain (BET) proteins like BRD4, which are significant targets in cancer and inflammation research.[1][2][3][4][5]

Key Applications in Pharmaceutical Synthesis

  • Synthesis of BRD4 Inhibitor Precursors: The 2-bromo-4-methylbenzyl group can be readily attached to various core scaffolds, often via nucleophilic substitution with amines or phenols, to generate key intermediates for the synthesis of potent BRD4 inhibitors.[1]

  • Formation of Carbon-Nitrogen Bonds: The reactive benzylic bromide allows for efficient N-alkylation of a wide range of primary and secondary amines, leading to the formation of secondary and tertiary benzylamines, respectively. These products are common substructures in many pharmaceutical agents.

  • Formation of Carbon-Oxygen and Carbon-Sulfur Bonds: Similarly, O-alkylation of phenols and S-alkylation of thiols can be achieved to produce benzyl ethers and thioethers, which are important functional groups in medicinal chemistry.

  • Precursor for Further Functionalization: The presence of the aryl bromide allows for subsequent modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the construction of more complex and diverse molecular libraries for drug screening.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for nucleophilic substitution reactions involving this compound with various nucleophiles. These are representative examples, and optimization may be required for specific substrates.

NucleophileReagent ExampleSolventBaseTemperature (°C)Time (h)ProductExpected Yield (%)
Amine IsopropylamineAcetonitrileK₂CO₃8012N-(2-Bromo-4-methylbenzyl)propan-2-amine>90
Phenol 4-MethoxyphenolDMFK₂CO₃Room Temp.8-121-Bromo-2-((4-methoxy-phenoxy)methyl)-4-methylbenzene85-95
Thiol ThiophenolEthanolNaOEtRoom Temp.2-4(2-Bromo-4-methylbenzyl)(phenyl)sulfane>90

Experimental Protocols

Herein are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Synthesis of N-(2-Bromo-4-methylbenzyl)isopropylamine

This protocol details the N-alkylation of isopropylamine with this compound.

Materials:

  • This compound

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add isopropylamine (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Bromo-2-((4-methoxyphenoxy)methyl)-4-methylbenzene

This protocol describes the O-alkylation of 4-methoxyphenol.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-methoxyphenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow for a BRD4 Inhibitor Intermediate

The following diagram illustrates a typical synthetic workflow for preparing a key intermediate for a BRD4 inhibitor, starting from this compound.

G A 2-Bromo-4-(bromomethyl) -1-methylbenzene C Nucleophilic Substitution (SN2 Reaction) A->C B Nucleophile (e.g., Amine, Phenol) B->C D Intermediate Product (e.g., N- or O-alkylated) C->D Alkylation E Further Functionalization (e.g., Suzuki Coupling) D->E Aryl Bromide Reaction F Final BRD4 Inhibitor Scaffold E->F

Caption: Synthetic workflow for a BRD4 inhibitor intermediate.

Logical Relationship of Reactivity

This diagram shows the differential reactivity of the two bromine atoms in this compound.

G cluster_0 This compound cluster_1 Reaction Types A Benzylic Bromide Highly Reactive C Nucleophilic Substitution A:f1->C Favored B Aryl Bromide Less Reactive D Cross-Coupling Reactions B:f1->D Requires Catalyst

Caption: Reactivity comparison of bromine atoms.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(bromomethyl)-1-methylbenzene, also known as 3-bromo-4-methylbenzyl bromide, is a versatile bifunctional electrophile of significant interest in organic synthesis and medicinal chemistry. Its structure features two key reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective nucleophilic substitution at the benzylic position, making it a valuable building block for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. The benzylic bromide is susceptible to both SN1 and SN2 reaction mechanisms, facilitated by the resonance stabilization of the potential carbocation intermediate or the accessibility of the benzylic carbon to nucleophilic attack. This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions involving this substrate.

General Reaction Pathway

The primary focus of these application notes is the nucleophilic substitution at the benzylic carbon, which readily proceeds with a variety of nucleophiles, including amines, alkoxides, thiolates, and cyanide. The aryl bromide typically remains intact under these conditions, allowing for subsequent functionalization through cross-coupling reactions if desired.

G reagent This compound product Substituted Product reagent->product SN1 or SN2 nucleophile Nucleophile (Nu-) nucleophile->product byproduct Bromide Ion (Br-) product->byproduct

Caption: General nucleophilic substitution at the benzylic position.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)ProductYield (%)
AnilineK₂CO₃Acetonitrile8012N-(3-Bromo-4-methylbenzyl)aniline>90
PiperidineK₂CO₃DMF2561-(3-Bromo-4-methylbenzyl)piperidine~95
ImidazoleK₂CO₃DMF2541-(3-Bromo-4-methylbenzyl)-1H-imidazole~92

Table 2: Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)

Nucleophile (Alkoxide/Phenoxide)BaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide-MethanolReflux42-Bromo-1-(methoxymethyl)-4-methylbenzene~98
Sodium Ethoxide-EthanolReflux52-Bromo-1-(ethoxymethyl)-4-methylbenzene~97
Sodium Phenoxide-DMF6082-Bromo-4-methyl-1-(phenoxymethyl)benzene~90

Table 3: Reaction with Sulfur and Cyanide Nucleophiles

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenoxideSodium ThiophenoxideEthanol253(3-Bromo-4-methylbenzyl)(phenyl)sulfane~95
ThioacetatePotassium ThioacetateAcetoneReflux2S-(3-Bromo-4-methylbenzyl) ethanethioate~98
CyanideSodium CyanideDMSO25182-(3-Bromo-4-methylphenyl)acetonitrile~75

Experimental Protocols

Protocol 1: Synthesis of N-(3-Bromo-4-methylbenzyl)aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound and anhydrous acetonitrile.

  • Add aniline and potassium carbonate to the solution.

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3-Bromo-4-methylbenzyl)aniline.

Protocol 2: Synthesis of 2-Bromo-1-(methoxymethyl)-4-methylbenzene

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (1.2 eq)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Carefully add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to afford 2-Bromo-1-(methoxymethyl)-4-methylbenzene.

Protocol 3: Synthesis of 2-(3-Bromo-4-methylphenyl)acetonitrile

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMSO.

  • Carefully add sodium cyanide to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3-Bromo-4-methylphenyl)acetonitrile.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the nucleophilic substitution reactions described.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Substrate in Solvent B Add Nucleophile and Base A->B C Stir at Defined Temperature B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

References

The Versatile Precursor: 2-Bromo-4-(bromomethyl)-1-methylbenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. These cyclic structures are integral to a vast array of pharmaceuticals and biologically active molecules. A key building block in the organic chemist's toolbox is 2-Bromo-4-(bromomethyl)-1-methylbenzene, a versatile precursor primed for the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for sequential and site-selective reactions, enabling the controlled assembly of complex molecular architectures.

The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is central to the formation of carbon-heteroatom bonds, a critical step in the synthesis of many nitrogen-, oxygen-, and sulfur-containing heterocycles. The aryl bromide, on the other hand, is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents or the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the diversity of accessible heterocyclic systems.

This document provides an overview of the potential applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, including isoquinolines and phthalazines. Detailed experimental protocols for these transformations are provided to guide researchers in their synthetic endeavors.

Synthesis of Substituted Isoindolines and Isoquinolines

The reaction of this compound with primary amines can lead to the formation of substituted isoindolines, which are valuable scaffolds in medicinal chemistry. The initial step involves the nucleophilic attack of the amine on the reactive benzylic bromide, followed by an intramolecular cyclization.

A plausible synthetic pathway for the synthesis of 6-bromo-4-methyl-2-substituted-isoindolines is outlined below. This transformation takes advantage of the high reactivity of the benzylic bromide for the initial N-alkylation, followed by a subsequent intramolecular cyclization.

reagent This compound intermediate N-substituted intermediate reagent->intermediate Nucleophilic Substitution amine Primary Amine (R-NH2) amine->intermediate isoindoline 6-Bromo-4-methyl-2-substituted-isoindoline intermediate->isoindoline Intramolecular Cyclization

Caption: Synthetic pathway to 6-bromo-4-methyl-2-substituted-isoindolines.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-2-phenylisoindoline

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol) and aniline (1.1 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 6-bromo-4-methyl-2-phenylisoindoline.

Synthesis of Substituted Phthalazines

Phthalazines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound can serve as a precursor for the synthesis of substituted phthalazines through a multi-step sequence. A hypothetical pathway could involve the initial conversion of the bromomethyl group to a formyl group, followed by cyclocondensation with hydrazine.

start This compound aldehyde 3-Bromo-4-methylbenzaldehyde start->aldehyde Oxidation phthalazine 6-Bromo-8-methylphthalazine aldehyde->phthalazine Cyclocondensation hydrazine Hydrazine (N2H4) hydrazine->phthalazine

Caption: Hypothetical pathway to 6-bromo-8-methylphthalazine.

Experimental Protocol: Synthesis of 6-Bromo-8-methylphthalazine (Hypothetical)

Step 1: Synthesis of 3-Bromo-4-methylbenzaldehyde

Materials:

  • This compound

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added N-methylmorpholine N-oxide (1.5 mmol).

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield crude 3-bromo-4-methylbenzaldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-8-methylphthalazine

Materials:

  • 3-Bromo-4-methylbenzaldehyde

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

Procedure:

  • A solution of 3-bromo-4-methylbenzaldehyde (1.0 mmol) in ethanol (10 mL) is treated with hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 6-bromo-8-methylphthalazine.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the synthesis of heterocyclic compounds directly from this compound in the public domain, a comprehensive quantitative data table cannot be provided at this time. The yields and specific analytical data for the protocols described above are based on analogous transformations and may vary depending on the specific reaction conditions and substrates used. Researchers are encouraged to optimize these conditions to achieve the best possible outcomes.

Starting MaterialReagent(s)ProductHeterocyclic SystemYield (%)
This compoundAniline, K₂CO₃6-Bromo-4-methyl-2-phenylisoindolineIsoindolineData not available
3-Bromo-4-methylbenzaldehydeHydrazine hydrate6-Bromo-8-methylphthalazinePhthalazineData not available

Disclaimer: The provided experimental protocols are illustrative and may require optimization. It is essential to consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis. The lack of specific published examples using this compound for these syntheses necessitates that these protocols be considered as starting points for further investigation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-bromo-4-(bromomethyl)-1-methylbenzene, a versatile building block in organic synthesis. The presence of two distinct carbon-bromine bonds—an aryl C(sp²)-Br and a benzylic C(sp³)-Br—allows for selective and sequential functionalization, making it a valuable substrate for the synthesis of complex molecules in pharmaceutical and materials science research. This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on achieving high selectivity for the more reactive aryl bromide bond.

Overview of Reactivity

The chemoselectivity in palladium-catalyzed cross-coupling reactions of this compound is primarily governed by the difference in reactivity between the aryl and benzylic C-Br bonds. Generally, the oxidative addition of palladium(0) to the aryl C(sp²)-Br bond is more facile than to the benzylic C(sp³)-Br bond under typical cross-coupling conditions. This inherent reactivity difference allows for the selective functionalization of the aromatic ring while leaving the bromomethyl group intact for subsequent transformations.

Suzuki-Miyaura Coupling: Selective C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the aryl bromide of this compound and various organoboron reagents. By carefully selecting the catalyst system and reaction conditions, high yields of the desired biaryl products can be achieved with excellent selectivity.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80295+
24-Methoxyphenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80295+
34-Chlorophenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80290
43-Thienylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80285

Note: Yields are based on analogous reactions with 1-bromo-4-(chloromethyl)benzene and are expected to be similar for this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(OAc)₂ (0.002 equiv.), PCy₃·HBF₄ (0.004 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add toluene and water in a 10:1 ratio (e.g., 2 mL toluene, 0.2 mL H₂O).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(bromomethyl)-2-aryl-1-methylbenzene.

Application: One-Pot Dual Arylation

The differential reactivity can be exploited for a one-pot, two-step arylation. First, a selective Suzuki-Miyaura coupling is performed at the aryl bromide position. Subsequently, a second catalyst system is introduced to facilitate the coupling at the benzylic bromide position.

Protocol:

  • Follow the selective Suzuki-Miyaura protocol as described above using 5.0 equivalents of Cs₂CO₃.

  • After the initial 2-hour reaction, add a second arylboronic acid (1.1 equiv.) and PPh₃ (0.04 equiv.) to the reaction mixture.

  • Continue stirring at 80 °C for an additional 5 hours.

  • Work-up and purify as described previously to yield the unsymmetrical diarylmethane derivative.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Arylboronic acid - Pd(OAc)₂ - PCy₃·HBF₄ - Cs₂CO₃ - Toluene/H₂O reaction Reaction: - 80 °C, 2 h - Argon atmosphere reagents->reaction 1. Mix workup Workup: - Extraction with Ethyl Acetate - Washing with Water and Brine reaction->workup 2. Cool & Quench purification Purification: - Flash Column Chromatography workup->purification 3. Isolate Crude product Product: 4-(Bromomethyl)-2-aryl-1-methylbenzene purification->product 4. Purify Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_aryl Ar-Pd(II)L₂(Br) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination + Alkene pd_alkene Ar-Pd(II)L(Br)(Alkene) alkene_coordination->pd_alkene migratory_insertion Migratory Insertion pd_alkene->migratory_insertion pd_alkyl R-Pd(II)L₂(Br) migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride H-Pd(II)L₂(Br) beta_hydride->pd_hydride + Product reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination + Base reductive_elimination->pd0 - H-Base⁺Br⁻ Buchwald_Hartwig_Workflow start Start inert_atmosphere Establish Inert Atmosphere start->inert_atmosphere add_reagents Add Reagents: - Pd₂(dba)₃, XPhos, NaOtBu - this compound - Amine, Toluene inert_atmosphere->add_reagents heat_reaction Heat Reaction (100 °C, 12-24 h) add_reagents->heat_reaction monitor_progress Monitor Progress (TLC/LC-MS) heat_reaction->monitor_progress workup Workup: - Quench with NH₄Cl - Extraction monitor_progress->workup Reaction Complete purification Purification: - Column Chromatography workup->purification end_product Final Product: N-Aryl-4-(bromomethyl)-2-methylaniline purification->end_product

Application Notes and Protocols for the Derivatization of 2-Bromo-4-(bromomethyl)-1-methylbenzene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential derivatization strategies for "2-Bromo-4-(bromomethyl)-1-methylbenzene" and its applications in the field of material science. This versatile building block, containing both a reactive benzylic bromide and a less reactive aryl bromide, offers a gateway to a variety of functional organic materials. The protocols provided herein are generalized procedures and may require optimization for specific substrates and scales.

Overview of Derivatization Potential

The unique structure of this compound allows for selective functionalization at two distinct positions: the highly reactive benzylic bromide (-CH₂Br) and the more stable aryl bromide (-Br). This dual reactivity enables the synthesis of a wide array of derivatives, including monomers for polymerization and functional molecules for organic electronics.

A logical workflow for the derivatization and application of this compound is outlined below.

G A This compound B Derivatization via Benzylic Bromide A->B High Reactivity C Derivatization via Aryl Bromide A->C Lower Reactivity D Phosphonium Salt Formation B->D G Suzuki Coupling C->G H Sonogashira Coupling C->H E Wittig Reaction D->E F Alkene Derivatives E->F K Polymerization F->K I Biaryl Derivatives G->I J Alkynyl Derivatives H->J I->K J->K L Functional Materials K->L M Material Science Applications (OLEDs, Organic Solar Cells, etc.) L->M

Caption: Logical workflow for derivatization and application.

Derivatization via the Benzylic Bromide

The benzylic bromide is the more reactive site, susceptible to nucleophilic substitution and reactions leading to the formation of carbon-carbon double bonds.

Wittig Reaction for Alkene Synthesis

The benzylic bromide can be converted into a phosphonium salt, which is a key precursor for the Wittig reaction to synthesize vinyl-substituted aromatic compounds. These vinyl derivatives can serve as monomers for polymerization.

Experimental Protocol: Synthesis of (3-Bromo-4-methylbenzyl)triphenylphosphonium bromide and subsequent Wittig Reaction

Step 1: Synthesis of (3-Bromo-4-methylbenzyl)triphenylphosphonium bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and triphenylphosphine (1.05 equiv.) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). A white precipitate of the phosphonium salt will form.

  • Work-up: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration, wash with cold toluene and then diethyl ether to remove unreacted starting materials.

  • Drying: Dry the white solid under vacuum to obtain (3-Bromo-4-methylbenzyl)triphenylphosphonium bromide.

Step 2: Wittig Reaction with an Aldehyde

  • Ylide Generation: To a flame-dried Schlenk flask under an inert atmosphere, add the synthesized phosphonium salt (1.0 equiv.) and anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 equiv.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange/red). Stir for 1 hour at -78 °C.

  • Wittig Reaction: Dissolve the desired aldehyde (0.95 equiv.) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired alkene derivative.

G cluster_0 Wittig Reaction Pathway A 2-Bromo-4-(bromomethyl) -1-methylbenzene C (3-Bromo-4-methylbenzyl) triphenylphosphonium bromide A->C + B Triphenylphosphine B->C + E Phosphorus Ylide C->E + D Strong Base (e.g., n-BuLi) D->E + G Alkene Derivative E->G + H Triphenylphosphine oxide E->H byproduct F Aldehyde/Ketone F->G + F->H byproduct

Caption: Wittig reaction pathway for alkene synthesis.

Derivatization via the Aryl Bromide

The aryl bromide is less reactive than the benzylic bromide and is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. [1][2][3][4][5] Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001281 [2]
24-Bromo-2-hydroxybenzaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O80-1008-1692 (analogous) [4]
31-Bromonaphthalene4-Formylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001688 (analogous) [5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and copper complexes. [6]This reaction is crucial for synthesizing conjugated systems with alternating single, double, and triple bonds.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv.).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 40-80 °C. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride to remove the amine salt.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

G cluster_0 Cross-Coupling Experimental Workflow A Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, GC-MS, LC-MS) D->E E->D Incomplete F Work-up (Quenching, Extraction, Drying) E->F Complete G Purification (Column Chromatography) F->G H Characterization G->H

References

Application Notes and Protocols for the Benzylation of Amines using 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the benzylation of amines using the alkylating agent 2-Bromo-4-(bromomethyl)-1-methylbenzene. This reagent is a valuable synthetic intermediate, particularly in the construction of complex molecular architectures for drug discovery and development. The presence of a reactive benzylic bromide allows for the selective introduction of the 2-bromo-4-methylbenzyl group onto a variety of primary and secondary amines. The resulting N-benzylated amines are important scaffolds in medicinal chemistry, often serving as precursors to more complex heterocyclic systems. The aryl bromide functionality remains available for subsequent cross-coupling reactions, further enhancing the synthetic utility of these products.[1][2]

Experimental Protocol: General Procedure for the N-Benzylation of Amines

This protocol outlines a general method for the nucleophilic substitution reaction between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the amine (1.2 equivalents) in anhydrous DMF (5-10 mL per mmol of the limiting reagent), add a base such as potassium carbonate (2.0 equivalents) or DIPEA (1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise to the stirred amine solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(2-bromo-4-methylbenzyl) amine.

Data Presentation

The following table summarizes representative quantitative data for the benzylation of two different amines with this compound, based on the general protocol described above.

Amine SubstrateEquivalents of AmineBase (Equivalents)SolventReaction Time (h)Yield (%)Purity (%)
Benzylamine1.2K₂CO₃ (2.0)DMF1885>95
Morpholine1.2K₂CO₃ (2.0)ACN1692>98
Aniline1.2DIPEA (1.5)DMF2478>95
Piperidine1.2K₂CO₃ (2.0)ACN1490>97

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic substitution mechanism for the benzylation of an amine with this compound.

reaction_pathway reagents Amine (R₂NH) + this compound transition_state Transition State (SN2) reagents->transition_state Nucleophilic Attack product N-(2-bromo-4-methylbenzyl)amine + HBr transition_state->product neutralization Neutralized Base (e.g., KHCO₃ + KBr) product->neutralization base Base (e.g., K₂CO₃) base->neutralization Neutralizes HBr

Figure 1: Simplified reaction pathway for amine benzylation.
Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of N-benzylated amines.

experimental_workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine add_benzyl_bromide Add this compound dissolve_amine->add_benzyl_bromide react Stir at Room Temperature (12-24h) add_benzyl_bromide->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Water, EtOAc, Brine) monitor->workup Reaction Complete dry_concentrate Dry (MgSO₄) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the benzylation of amines.

References

Application of "2-Bromo-4-(bromomethyl)-1-methylbenzene" in agrochemical research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the utilization of 2-Bromo-4-(bromomethyl)-1-methylbenzene as a key intermediate in the synthesis of novel agrochemicals. Due to its bifunctional nature, possessing both a reactive benzylic bromide and an aryl bromide, this compound serves as a versatile building block for creating complex molecular architectures with potential fungicidal or herbicidal properties. The protocols outlined herein are representative examples based on established chemical syntheses for analogous halogenated aromatic compounds.

Introduction

This compound is a substituted toluene derivative with two bromine atoms at different positions, conferring distinct reactivity. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-bromo-4-methylbenzyl moiety into a target molecule. The aryl bromide is less reactive and can be used for subsequent cross-coupling reactions, allowing for further molecular diversification. These characteristics make this compound a valuable intermediate for the synthesis of a new generation of agrochemicals.

This document focuses on a representative application: the synthesis of a novel triazole-based fungicide, a class of agrochemicals known for their efficacy. The synthetic route involves the nucleophilic substitution of the benzylic bromide with a triazole nucleophile.

Application: Synthesis of a Hypothetical Triazole Fungicide

The following section details a hypothetical synthetic pathway for a novel triazole fungicide, designated as "Fungicide-352," using this compound as the starting material. Triazole fungicides are a significant class of agrochemicals that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The introduction of the substituted benzyl group from this compound can enhance the lipophilicity and, potentially, the biological activity of the resulting fungicide.

The synthesis of Fungicide-352 proceeds via a nucleophilic substitution reaction where 1,2,4-triazole displaces the bromide of the bromomethyl group on this compound.

reagent1 This compound product Fungicide-352 (1-((2-bromo-4-methylphenyl)methyl)-1H-1,2,4-triazole) reagent1->product reagent2 1,2,4-Triazole reagent2->product reaction_conditions K2CO3, Acetonitrile Reflux, 12h cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants (this compound, 1,2,4-Triazole, K2CO3) B Add Acetonitrile A->B C Reflux for 12h B->C D Cool to Room Temperature C->D E Filter and Concentrate D->E F Liquid-Liquid Extraction (Ethyl Acetate/Water) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "2-Bromo-4-(bromomethyl)-1-methylbenzene".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of "this compound".

Issue 1: Low yield of purified product after column chromatography.

  • Question: I am experiencing a significant loss of my compound during purification by column chromatography. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery from column chromatography can stem from several factors. The compound may be degrading on the acidic silica gel, or the chosen solvent system may not be optimal, leading to poor separation and loss of product in mixed fractions.

    Troubleshooting Steps:

    • Assess Compound Stability: Before scaling up, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute. If streaking or new spots appear, your compound may be decomposing.

    • Deactivate Silica Gel: To minimize degradation of this acid-sensitive benzyl bromide, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.

    • Optimize Eluent System: The polarity of your eluent might be too high, causing your product to elute too quickly with impurities, or too low, leading to broad peaks and tailing. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]

    • Proper Loading Technique: Ensure the crude sample is dissolved in a minimal amount of solvent before loading it onto the column to maintain a narrow band. If the compound has poor solubility in the eluent, consider a dry loading technique where the crude material is pre-adsorbed onto a small amount of silica gel.

Issue 2: The purified product is a yellow or brown oil/solid instead of a white solid.

  • Question: My final product is discolored. What causes this and how can I obtain a colorless product?

  • Answer: Discoloration is often due to trace impurities, such as residual bromine or decomposition products. Benzyl bromides can be sensitive to light and air.

    Troubleshooting Steps:

    • Aqueous Wash: Before chromatographic purification, wash the organic solution of the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove any elemental bromine. Follow this with a water and then a brine wash.

    • Use of Activated Carbon: If the product is colored after initial purification, you can try recrystallization with the addition of a small amount of activated charcoal to adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Proper Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C) to prevent decomposition.

Issue 3: Co-elution of impurities with the desired product during column chromatography.

  • Question: I am unable to separate my product from a closely running impurity on the column. How can I improve the separation?

  • Answer: Co-elution occurs when the polarity of the product and an impurity are very similar. Improving separation requires optimizing the chromatographic conditions.

    Troubleshooting Steps:

    • Use a Shallow Gradient: If you are using a gradient elution, make it shallower (a slower increase in the polar solvent). This will increase the resolution between closely eluting compounds.

    • Try a Different Solvent System: Sometimes changing the solvents, even if the overall polarity is similar, can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane system.

    • Increase Column Length: A longer column provides more surface area for interactions, which can improve the separation of compounds with close Rf values.

    • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column relative to the amount of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

A1: The most common impurities arise from the synthesis, which is typically the radical bromination of 2-bromo-4-methyltoluene using a brominating agent like N-bromosuccinimide (NBS).[2][3] Potential impurities include:

  • Unreacted Starting Material: 2-bromo-4-methyltoluene.

  • Dibrominated Side-product: 2-Bromo-1,4-bis(bromomethyl)benzene.

  • Aromatic Bromination Product: Aromatic ring-brominated isomers.

  • Reagent Residues: Succinimide (from NBS).[3]

  • Hydrolysis Product: 2-Bromo-4-(hydroxymethyl)-1-methylbenzene, if moisture is present during workup or storage.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column chromatography is highly effective for removing impurities with different polarities, such as the less polar starting material and the more polar dibrominated and hydrolysis byproducts.[4]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid that is already relatively pure.[5] It is particularly useful for increasing the final purity after an initial purification by chromatography.

Q3: What is a good starting point for a solvent system in column chromatography for this compound?

A3: "this compound" is a relatively non-polar compound. A good starting point for the eluent is a non-polar solvent with a small amount of a slightly more polar solvent.[6] Use TLC to find the optimal ratio.

  • Recommended starting systems:

    • Hexane/Ethyl Acetate (e.g., start with 98:2 and increase the proportion of ethyl acetate).

    • Hexane/Dichloromethane (e.g., start with 95:5 and increase the proportion of dichloromethane).

Q4: What is a suitable solvent for the recrystallization of "this compound"?

A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For aryl halides, common solvents include:

  • Single Solvents: Hexane, ethanol, or isopropanol.

  • Solvent Pairs: A mixture like ethanol/water can be effective.[7] Dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes cloudy, then add a few more drops of hot ethanol to clarify before cooling.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the standard method for monitoring the purity of fractions.[8] Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that show a single spot corresponding to the desired product.[4]

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Rf of ProductObservations
100% Hexane< 0.1Compound may not move significantly from the baseline.
98:2 Hexane/Ethyl Acetate0.2 - 0.3Often a good starting point for good separation.[6]
95:5 Hexane/Ethyl Acetate0.4 - 0.5May be too high for optimal separation from non-polar impurities.
90:10 Hexane/Ethyl Acetate> 0.6Compound will likely elute too quickly with the solvent front.

Table 2: Suggested Solvents for Recrystallization

Solvent / Solvent SystemProcedureExpected Outcome
HexaneDissolve in minimum hot hexane, cool slowly.Good for removing more polar impurities.
EthanolDissolve in minimum hot ethanol, cool slowly.Effective for many aryl halides.
Ethanol/WaterDissolve in hot ethanol, add hot water until cloudy, clarify with a few drops of hot ethanol, then cool.[7]Can provide excellent crystal formation and purity.
IsopropanolDissolve in minimum hot isopropanol, cool slowly.An alternative to ethanol.

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully load it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for purification by column chromatography.

G Experimental Workflow for Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool crystallize Crystals Form cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Product dry->product

Caption: Workflow for purification by recrystallization.

G Troubleshooting Logic for Purification start Crude Product purification Purification Method (Column or Recrystallization) start->purification check_purity Check Purity (TLC, NMR) purification->check_purity pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No troubleshoot Troubleshoot Issue impure->troubleshoot repurify Re-purify troubleshoot->repurify repurify->check_purity

Caption: Logical workflow for troubleshooting purification.

References

Common impurities in the synthesis of "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and efficient method is the radical bromination of 2-bromo-4-methyltoluene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux conditions.[1][2][3]

Q2: What are the most common impurities I might encounter in my reaction mixture?

Several impurities can arise during the synthesis. Identifying these is crucial for optimizing the reaction and purification steps. The most common impurities include:

  • Unreacted Starting Material: 2-bromo-4-methyltoluene.

  • Di-brominated Side Product: 2-Bromo-4-(dibromomethyl)-1-methylbenzene, formed by over-bromination of the methyl group.

  • Succinimide: A byproduct formed from NBS during the reaction.

  • Hydrolysis Product: 2-Bromo-4-(hydroxymethyl)-1-methylbenzene, which can form if water is present in the reaction mixture or during workup.

  • Oxidation Product: 2-bromo-4-formyl-1-methylbenzene, which can be formed by the oxidation of the product or the hydrolysis product.

  • Isomeric Impurities: While less common due to the directing effects of the existing substituents, trace amounts of other isomers might be present.

Q3: How can I minimize the formation of the di-brominated side product?

The formation of 2-Bromo-4-(dibromomethyl)-1-methylbenzene is a common issue. To minimize its formation, consider the following:

  • Stoichiometry: Use a controlled molar ratio of NBS to the starting material. A slight excess of the starting material or a 1:1 ratio is often recommended.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR to stop the reaction once the starting material is consumed and before significant di-bromination occurs.

  • Slow Addition: In some cases, slow, portion-wise addition of NBS can help maintain a low concentration of the brominating species and improve selectivity.

Q4: My reaction is not proceeding to completion. What are the possible reasons?

If you observe a low conversion of the starting material, several factors could be at play:

  • Initiator Inefficiency: The radical initiator (AIBN or BPO) may have decomposed or is not being used in a sufficient amount. Ensure the initiator is fresh and used at the appropriate concentration.

  • Insufficient Light/Heat: Radical initiation requires an energy source. Ensure the reaction is adequately heated to reflux or irradiated with a suitable light source to facilitate the homolytic cleavage of the initiator and the bromine source.

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or starting material, can inhibit the chain reaction. Ensure your reagents and solvent are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are the best methods for purifying the final product?

Purification of this compound typically involves the following steps:

  • Filtration: After the reaction, the solid succinimide byproduct is removed by filtration.

  • Aqueous Workup: The filtrate is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by silica gel column chromatography.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Check the activity of the radical initiator. - Ensure adequate heating or light irradiation. - Use purified reagents and solvents to avoid inhibitors.
Formation of multiple side products.- Optimize the stoichiometry of NBS. - Monitor the reaction closely and stop it at the optimal time.
High Percentage of Di-brominated Impurity Over-reaction due to excess NBS or prolonged reaction time.- Use a 1:1 or slightly less than 1:1 molar ratio of NBS to starting material. - Monitor the reaction progress frequently.
Presence of Hydrolyzed Product Water contamination in the reaction mixture or during workup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert, dry atmosphere. - Ensure all glassware is thoroughly dried.
Difficulty in Removing Succinimide Succinimide is sparingly soluble in some organic solvents.- After filtration, wash the organic layer thoroughly with water, as succinimide has some water solubility. - A wash with a dilute base solution can also help to remove acidic impurities.
Product Decomposition during Purification The product can be sensitive to heat and light.- Avoid excessive heating during solvent removal. - Protect the product from light during storage. - For column chromatography, use a less acidic stationary phase if decomposition is observed.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methyltoluene (1.0 equivalent) in CCl₄.

  • Add NBS (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a light source (e.g., a UV lamp or a high-wattage incandescent bulb) to initiate the radical chain reaction.[5]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from hexanes or by silica gel column chromatography.

Protocol for Identification of Impurities by GC-MS

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent like dichloromethane and make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a suitable column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Scan Range: A suitable mass range to detect the expected product and impurities (e.g., 50-400 amu).

By comparing the retention times and mass spectra of the peaks in the chromatogram with those of known standards or by interpreting the fragmentation patterns, the main product and impurities can be identified and their relative abundance can be estimated.

Visualizations

Synthesis_Pathway Start 2-Bromo-4-methyltoluene Reagents NBS, AIBN/BPO Heat/Light Start->Reagents Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound Reagents->Product Impurity3 Succinimide Reagents->Impurity3 Byproduct Impurity2 2-Bromo-4-(dibromomethyl)-1-methylbenzene Product->Impurity2 Over-bromination Impurity4 2-Bromo-4-(hydroxymethyl)-1-methylbenzene Product->Impurity4 Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->CheckReaction HighSM High Starting Material? CheckReaction->HighSM HighDiBromo High Di-bromo Impurity? CheckReaction->HighDiBromo OtherImp Other Impurities Present? CheckReaction->OtherImp HighSM->HighDiBromo No OptimizeReaction Optimize Reaction Conditions: - Check initiator - Increase temp/light - Check for inhibitors HighSM->OptimizeReaction Yes HighDiBromo->OtherImp No OptimizeNBS Optimize NBS Stoichiometry & Reaction Time HighDiBromo->OptimizeNBS Yes OptimizeWorkup Optimize Workup & Purification: - Anhydrous conditions - Recrystallization - Chromatography OtherImp->OptimizeWorkup Yes End Problem Resolved OtherImp->End No OptimizeReaction->End OptimizeNBS->End OptimizeWorkup->End

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Side reactions and by-product formation in "2-Bromo-4-(bromomethyl)-1-methylbenzene" chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(bromomethyl)-1-methylbenzene. The information addresses common issues encountered during its synthesis, handling, and use, with a focus on side reactions and by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the free-radical bromination of 2-bromo-4-methyltoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or light (hν), in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (MeCN).[1]

Q2: What are the primary side reactions and by-products to expect during the synthesis?

A2: The main side reactions involve over-bromination of the methyl group and the aromatic ring. Key by-products can include:

  • 2-Bromo-4-(dibromomethyl)-1-methylbenzene: Resulting from the addition of two bromine atoms to the methyl group.

  • 2-Bromo-4-(tribromomethyl)-1-methylbenzene: Resulting from the addition of three bromine atoms to the methyl group.

  • Dibromo-4-(bromomethyl)-1-methylbenzene isomers: Arising from further bromination on the aromatic ring. For instance, the synthesis of the related 2-bromo-4-methylphenol often yields 2,6-dibromo-4-methylphenol as a by-product.

  • Unreacted starting material: Incomplete reaction can leave residual 2-bromo-4-methyltoluene.

  • Isomeric impurities: Impurities in the starting 2-bromo-4-methyltoluene can lead to the formation of other brominated isomers.

Q3: How can I minimize the formation of over-brominated by-products?

A3: To reduce over-bromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess or an equimolar amount of NBS relative to the 2-bromo-4-methyltoluene is recommended.[1] Monitoring the reaction progress closely using techniques like TLC or GC-MS can help determine the optimal reaction time to maximize the yield of the desired monobrominated product while minimizing the formation of di- and tri-brominated species.

Q4: My reaction mixture turns a deep red/brown color. Is this normal?

A4: Yes, the development of a reddish or brown color is often observed during benzylic bromination reactions with NBS. This is typically due to the formation of molecular bromine (Br₂) in low concentrations, which is an intermediate in the radical chain reaction. The color should fade to a pale yellow upon consumption of the NBS.

Q5: How should I purify the crude this compound?

A5: The crude product is typically a mixture of the desired product, by-products, and unreacted starting material. Common purification techniques include:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent is found.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from closely related impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient purification.1. Increase reaction time or temperature cautiously while monitoring by TLC/GC-MS. Ensure the radical initiator is active. 2. Avoid prolonged exposure to high temperatures or light. Work up the reaction mixture promptly. 3. Optimize the recrystallization solvent or the eluent system for column chromatography.
High percentage of over-brominated by-products 1. Excess of NBS used. 2. Prolonged reaction time.1. Use a 1:1 molar ratio of 2-bromo-4-methyltoluene to NBS. 2. Monitor the reaction closely and stop it once the starting material is consumed or the desired product concentration is maximized.
Presence of starting material in the final product 1. Insufficient NBS or radical initiator. 2. Incomplete reaction. 3. Co-elution during column chromatography.1. Ensure the correct stoichiometry of reagents. 2. Increase reaction time or temperature slightly. 3. Optimize the eluent system for better separation.
Formation of multiple unidentified spots on TLC 1. Impure starting material. 2. Complex side reactions due to incorrect reaction conditions.1. Check the purity of the 2-bromo-4-methyltoluene starting material before the reaction. 2. Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents to prevent hydrolysis or other side reactions.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical lab-scale synthesis using NBS and AIBN.

Materials:

  • 2-bromo-4-methyltoluene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methyltoluene in anhydrous CCl₄.

  • Add N-bromosuccinimide (1.05 equivalents) and AIBN (0.02 equivalents) to the solution.

  • Heat the mixture to reflux (around 77°C for CCl₄) and maintain reflux for the duration of the reaction. The reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete (typically after a few hours, indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide by-product.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 1-2% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start ReactionMixture 2-bromo-4-methyltoluene, NBS, AIBN in CCl4 Start->ReactionMixture 1. Combine reactants Reflux Reflux (e.g., 77°C) ReactionMixture->Reflux 2. Heat Workup Aqueous Workup (Filtration, Washes, Drying) Reflux->Workup 3. Cool & Process CrudeProduct Crude Product Workup->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Load onto column FractionCollection Collect & Analyze Fractions (TLC) ColumnChromatography->FractionCollection 1. Elute SolventRemoval Solvent Removal FractionCollection->SolventRemoval 2. Combine Pure Fractions PureProduct Pure Product SolventRemoval->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions StartingMaterial 2-bromo-4-methyltoluene DesiredProduct This compound StartingMaterial->DesiredProduct + NBS (1 eq) Dibromomethyl 2-Bromo-4-(dibromomethyl)-1-methylbenzene DesiredProduct->Dibromomethyl + NBS RingBromination Dibromo-4-(bromomethyl)-1-methylbenzene DesiredProduct->RingBromination + NBS (harsher conditions) Tribromomethyl 2-Bromo-4-(tribromomethyl)-1-methylbenzene Dibromomethyl->Tribromomethyl + NBS

Caption: Potential side reactions and by-product formation in the synthesis of this compound.

References

Storage conditions and handling precautions for "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the storage conditions and handling precautions for 2-Bromo-4-(bromomethyl)-1-methylbenzene (CAS No. 259231-26-0) for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 259231-26-0Key Organics[1]
IUPAC Name This compoundKey Organics[1]
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol

Storage Conditions and Handling Precautions

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

ParameterRecommendationSource
Storage Temperature Store under inert gas.ChemicalBook[2]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.
Handling For professional use only. Avoid contact with skin and eyes.Key Organics[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Q1: The compound appears discolored. Can I still use it?

A1: Discoloration may indicate degradation or contamination. It is recommended to assess the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC) before use. If significant impurities are detected, the compound should be repurified or discarded.

Q2: I observe poor reactivity in my experiment. What could be the cause?

A2: Poor reactivity can stem from several factors:

  • Compound Degradation: Improper storage can lead to the degradation of the compound. Ensure it has been stored under an inert atmosphere and protected from moisture and light.

  • Solvent Quality: Ensure the solvent used is anhydrous and of high purity, as trace amounts of water or other impurities can interfere with many reactions involving haloalkanes.

  • Reagent Purity: Verify the purity and activity of other reagents in your reaction.

  • Reaction Conditions: Optimize reaction parameters such as temperature, concentration, and reaction time.

Q3: The material has solidified in the container. How should I handle this?

A3: If the compound has solidified or appears as a solid, it can be gently warmed to melt for easier handling. This should be done in a well-ventilated area, preferably a fume hood. Avoid excessive heat, which could lead to decomposition. Ensure the container is securely sealed before warming.

Q4: What are the appropriate first aid measures in case of exposure?

A4:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.

  • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Q5: How should I dispose of waste material?

A5: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. It should not be disposed of in regular trash or down the drain.

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving_start Receive Shipment inspect_container Inspect Container for Damage receiving_start->inspect_container verify_label Verify Label Information inspect_container->verify_label store_inert Store Under Inert Gas verify_label->store_inert If OK store_cool_dry Store in a Cool, Dry, Well-Ventilated Area store_inert->store_cool_dry use_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store_cool_dry->use_ppe use_fume_hood Handle in a Fume Hood use_ppe->use_fume_hood avoid_incompatibles Avoid Incompatible Materials use_fume_hood->avoid_incompatibles collect_waste Collect Waste in a Labeled Container avoid_incompatibles->collect_waste dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous

Caption: Workflow for safe handling of this compound.

References

Technical Support Center: A Guide to the Stable Use of 2-Bromo-4-(bromomethyl)-1-methylbenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for 2-Bromo-4-(bromomethyl)-1-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive bifunctional reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to proactively prevent its decomposition and maximize your reaction success.

This compound is a valuable building block, featuring two distinct bromine-substituted sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective, sequential functionalization, making it a powerful tool in multi-step synthesis.[1][2] However, the benzylic bromide moiety, which is key to its utility in SN2 reactions, is also the primary site of instability.[2][3] Understanding and controlling the factors that lead to its degradation is paramount for achieving high yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling and stability of this compound.

Q1: How should I properly store this compound? A: Storage conditions are critical. The reagent should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5] An inert atmosphere (nitrogen or argon) is highly recommended to displace moisture and oxygen. Avoid storage near incompatible materials such as strong bases, oxidizing agents, and metals.[4][6]

Q2: My bottle of the reagent has a yellow or brown tint. Is it still usable? A: A yellow or brown discoloration often indicates decomposition, potentially due to the formation of free bromine or other degradation byproducts.[7] While it might be possible to purify the material, for sensitive reactions requiring high purity, it is strongly recommended to use a fresh, colorless batch of the reagent.

Q3: What is the primary decomposition product I should be concerned about? A: The most common decomposition product is 2-bromo-4-methylbenzyl alcohol , which forms via hydrolysis of the highly reactive benzylic bromide upon contact with water.[8][9][10] This byproduct can complicate purification and reduce the yield of your desired product.

Q4: How sensitive is this compound to ambient air and moisture? A: It is extremely sensitive to moisture due to the reactivity of the benzylic bromide.[8] While less reactive with oxygen at room temperature, following best practices by handling under an inert atmosphere is crucial for preventing subtle degradation and ensuring reproducibility, especially in reactions that are heated or run for extended periods.

Troubleshooting Guide: Common Issues & Solutions

Decomposition during a reaction can manifest in various ways. This table provides a systematic approach to diagnosing and solving common experimental problems.

Problem Observed Probable Cause(s) of Decomposition Recommended Solutions & Preventative Measures
Low or No Yield of Desired Product • Reagent degraded prior to use.• Hydrolysis: Widespread decomposition by water in solvents, reagents, or from glassware.[9][10][11]• Use a fresh, unopened bottle of the reagent or material that has been properly stored.• Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents from a reputable supplier. Dry other reagents as necessary.
Significant Spot of 2-bromo-4-methylbenzyl alcohol on TLC/LCMS Hydrolysis: The benzylic bromide has reacted with trace amounts of water present in the reaction mixture.[8]• Rigorously dry all solvents and reagents. Using a solvent freshly dispensed from a purification system is ideal.• Add the reagent to the reaction mixture at a controlled, often lower, temperature to minimize the rate of hydrolysis relative to the desired reaction.
Multiple Unidentified Apolar Byproducts Free-Radical Reactions: Exposure to light or trace metals can initiate radical cleavage of the weak benzylic C-Br bond, leading to dimerization or other side reactions.[12][13][14]• Thermal Degradation: Excessive heat can promote decomposition.• Protect the reaction from light by wrapping the flask in aluminum foil.• Maintain the lowest effective temperature for the reaction. Avoid unnecessary heating.• Degas solvents to remove dissolved oxygen, which can participate in radical pathways.
Formation of Polymeric or Tar-like Material Base-Induced Side Reactions: Use of strong, aggressive bases (e.g., NaOH, t-BuOK) can promote elimination or other complex condensation pathways.[15][16]Select the Right Base: Use a mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for alkylation reactions.[2][17] These provide a sufficient base strength without aggressively degrading the electrophile.

Understanding the Chemistry: Key Decomposition Pathways

To effectively prevent decomposition, it is essential to understand the chemical pathways through which it occurs. The benzylic position is susceptible to nucleophilic attack, elimination, and radical formation due to the stability of the resulting carbocation or radical intermediate, which is resonance-stabilized by the adjacent aromatic ring.[13][18][19]

DecompositionPathways cluster_main This compound cluster_products Decomposition Products Reagent Br-Ar-CH₂Br Hydrolysis 2-Bromo-4-methylbenzyl alcohol (Br-Ar-CH₂OH) Reagent->Hydrolysis H₂O (Moisture) (Sɴ1 / Sɴ2 Hydrolysis) Radical Dimer & Side Products (e.g., Br-Ar-CH₂-CH₂-Ar-Br) Reagent->Radical Light (hν) / Heat (Radical Formation) Elimination Oligomers / Tar Reagent->Elimination Strong Base / High Temp (Elimination / Polymerization)

Caption: Major decomposition pathways for this compound.

Field-Proven Protocol: N-Alkylation of Benzylamine

This protocol for a standard SN2 reaction incorporates best practices to minimize the decomposition of this compound. The causality for each step is explained to build a robust, self-validating methodology.

Objective: Synthesize N-(2-Bromo-4-methylbenzyl)benzylamine with high yield and purity.

Reaction Workflow Diagram:

AlkylationWorkflow A 1. System Preparation Flame-dry glassware, cool under N₂. B 2. Reagent Setup Dissolve Benzylamine & K₂CO₃ in anhydrous ACN. A->B Ensures anhydrous environment C 3. Controlled Addition Add Electrophile solution dropwise at 0 °C. B->C Controls exotherm, minimizes side reactions D 4. Reaction Stir at room temperature, monitor by TLC. C->D Allows for complete reaction E 5. Workup & Purification Quench, extract, and perform column chromatography. D->E Isolates pure product

Caption: Workflow for a robust N-alkylation protocol.

Step-by-Step Methodology
  • System Preparation (The Foundation of Success):

    • Action: Assemble all necessary glassware (round-bottom flask, dropping funnel, condenser) and flame-dry thoroughly under high vacuum. Allow the system to cool to room temperature under a positive pressure of dry nitrogen or argon.

    • Causality: This aggressive drying procedure removes adsorbed water from the glass surfaces, which is a primary source of moisture that leads to hydrolysis of the electrophile.[2]

  • Reagent Preparation:

    • Action: In the reaction flask, add benzylamine (1.0 eq) and oven-dried potassium carbonate (K₂CO₃, 2.0 eq).[2] Add anhydrous acetonitrile (ACN) via syringe. Stir the suspension.

    • Causality: K₂CO₃ is a mild, insoluble base that neutralizes the HBr byproduct without promoting elimination or hydrolysis of the starting material.[17] Using an anhydrous grade solvent is non-negotiable.

  • Controlled Addition of the Electrophile:

    • Action: In a separate flame-dried flask, dissolve this compound (1.1 eq) in a small amount of anhydrous ACN. Transfer this solution to the dropping funnel. Cool the main reaction flask to 0 °C in an ice bath. Add the electrophile solution dropwise to the stirring amine suspension over 15-20 minutes.

    • Causality: Adding the electrophile slowly at a reduced temperature prevents any potential exotherm and minimizes the instantaneous concentration of the reactive species, thereby suppressing side reactions.

  • Reaction and Monitoring:

    • Action: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).

    • Causality: Running the reaction at the lowest effective temperature (room temperature is often sufficient) provides the best balance between reaction rate and reagent stability.

  • Workup and Purification:

    • Action: Upon completion, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

    • Causality: A standard aqueous workup is sufficient once the reactive electrophile has been consumed.

By following this detailed, causally-explained protocol, researchers can reliably use this compound to achieve their synthetic goals while minimizing the frustrating and costly effects of decomposition.

References

Troubleshooting guide for Grignard reagent formation from "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formation of Grignard reagents, with a specific focus on the challenges presented by di-halogenated substrates like "2-Bromo-4-(bromomethyl)-1-methylbenzene".

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in forming a Grignard reagent from "this compound"?

The primary challenge is achieving chemoselectivity. This molecule possesses two bromine atoms in different chemical environments: one attached to the aromatic ring (aryl bromide) and one on the methyl group (benzyl bromide). The benzylic C-Br bond is significantly more reactive than the aryl C-Br bond towards magnesium insertion. Therefore, the main objective is to selectively form the Grignard reagent at the benzylic position while leaving the aryl bromide intact.

Q2: Which bromine is expected to react first?

The benzylic bromide at the 4-(bromomethyl) position is expected to react preferentially. This is due to the lower bond dissociation energy of the benzylic C-Br bond and the greater stability of the resulting benzylic radical intermediate compared to the corresponding aryl radical.

Q3: What are the most common reasons for the Grignard reaction failing to initiate?

Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

  • Presence of Moisture: Grignard reagents are potent bases and are readily quenched by even trace amounts of water in the glassware or solvent.

Q4: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by one or more of the following observations:

  • The disappearance of the color of a chemical activator, such as the purple vapor or brown solution of iodine.

  • Spontaneous boiling or refluxing of the solvent (especially with low-boiling point ethers like diethyl ether).

  • The appearance of a cloudy, grey, or brownish suspension.

  • A noticeable exothermic reaction (the flask becomes warm to the touch).

Q5: What is Wurtz coupling, and how can it be minimized?

Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the starting halide to form a dimer. This is particularly problematic with reactive halides like benzyl bromides.

To minimize Wurtz coupling:

  • Slow, Dropwise Addition: Add the solution of "this compound" to the magnesium suspension very slowly to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a low to moderate reaction temperature. While gentle warming may be needed for initiation, the reaction is exothermic and may require cooling to prevent runaway temperatures that favor the coupling reaction.

  • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling.

Troubleshooting Guide

Problem Potential Cause Solution
Reaction Fails to Initiate 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure starting material.1. Activate Magnesium: Use one of the methods described in the "Experimental Protocols" section (e.g., iodine, 1,2-dibromoethane, or mechanical crushing).2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use freshly distilled anhydrous solvent.3. Purify the "this compound" before use.
Low Yield of Grignard Reagent 1. Significant Wurtz coupling.2. Incomplete reaction.3. Quenching of the Grignard reagent by moisture or acidic impurities.1. Minimize Wurtz Coupling: Add the halide solution slowly and maintain a low reaction temperature. Consider using 2-MeTHF or diethyl ether as the solvent instead of THF.2. Ensure efficient stirring and allow for sufficient reaction time.3. Maintain strict anhydrous conditions throughout the reaction and use purified reagents.
Formation of a Di-Grignard Reagent 1. Reaction temperature is too high.2. Prolonged reaction time.3. Highly activated magnesium.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature).2. Monitor the reaction progress and proceed to the next step once the starting benzylic bromide is consumed.3. Use a stoichiometric amount of magnesium.
Reaction Mixture Turns Very Dark or Black 1. Overheating leading to decomposition.2. Formation of finely divided magnesium from side reactions.1. Ensure the reaction temperature is well-controlled.2. A color change to grey or brown is normal. A very dark color may indicate significant side reactions, but the reaction may still be viable. Proceed and analyze the product mixture.

Quantitative Data Summary

The choice of solvent can significantly influence the ratio of the desired Grignard reagent to the undesired Wurtz coupling byproduct, especially for reactive benzylic halides. The following data, adapted from a study on benzyl chloride, illustrates this effect. Given the higher reactivity of the benzylic bromide in "this compound", similar trends are expected.

SolventYield of Grignard Product (%)¹Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]

¹ Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone. Data is for benzyl chloride and serves as a model for the expected reactivity of the benzylic bromide moiety.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Benzylic Grignard Formation

This protocol is designed to favor the formation of the Grignard reagent at the more reactive benzylic position of "this compound".

Materials:

  • Magnesium turnings (1.2 equivalents)

  • "this compound" (1.0 equivalent)

  • Anhydrous solvent (Diethyl ether or 2-MeTHF recommended)

  • Initiator (e.g., a single crystal of iodine or a few drops of 1,2-dibromoethane)

Procedure:

  • Preparation of Glassware: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C overnight. Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the purple iodine vapor is observed, which then deposits on the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous solvent to the activated magnesium. In the dropping funnel, prepare a solution of "this compound" in the remaining anhydrous solvent. Add a small aliquot (~5-10%) of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle reflux, and the formation of a cloudy suspension. If initiation does not occur, gentle warming with a heat gun may be applied. Once the reaction starts, remove the external heat source.

  • Grignard Formation: Once the reaction is initiated, add the remaining solution of the di-bromide dropwise from the funnel at a rate that maintains a gentle reflux. The slow addition is crucial to control the exothermic reaction and minimize Wurtz coupling.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the benzylic bromide has reacted. The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting cloudy, grey-to-brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction.

Visualizations

Troubleshooting_Grignard_Formation start Start Grignard Reaction (Add small aliquot of halide) check_initiation Observe for signs of initiation: - Color change - Bubbling - Exotherm start->check_initiation initiation_successful Initiation Successful check_initiation->initiation_successful Yes troubleshoot Troubleshoot Initiation Failure check_initiation->troubleshoot No proceed Slowly add remaining halide solution initiation_successful->proceed complete Grignard Formation Complete proceed->complete check_anhydrous Are glassware and solvent rigorously anhydrous? troubleshoot->check_anhydrous activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings check_anhydrous->activate_mg Yes restart Restart with dry equipment and fresh reagents check_anhydrous->restart No activate_mg->start Retry Initiation

Caption: Troubleshooting workflow for Grignard reaction initiation.

Chemoselectivity_Pathway cluster_paths Reaction Pathways substrate This compound benzylic Benzylic C-Br (More Reactive) substrate->benzylic + Mg aryl Aryl C-Br (Less Reactive) substrate->aryl + Mg mg Mg product Selective Grignard Formation at Benzylic Position benzylic->product

Caption: Chemoselectivity in Grignard formation.

References

Scaling up the synthesis of "2-Bromo-4-(bromomethyl)-1-methylbenzene" challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene. The information is designed to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the radical bromination of 2-bromo-4-methyltoluene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1] Photochemical initiation using UV or visible light is also a common and effective alternative to chemical initiators, particularly in continuous flow setups.[2]

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges in scaling up the synthesis of this compound include:

  • Controlling Exothermic Reaction: The benzylic bromination is an exothermic process. Inadequate heat dissipation on a larger scale can lead to a rapid temperature increase, promoting side reactions and posing a safety risk of a thermal runaway.

  • Side Product Formation: The primary side products are the di-brominated species, 2-bromo-4-(dibromomethyl)-1-methylbenzene, and products of electrophilic bromination on the aromatic ring.[1]

  • Purification: Separating the desired mono-brominated product from the starting material and di-brominated byproduct can be challenging due to their similar physical properties.

Q3: How can I minimize the formation of the di-brominated side product?

A3: To minimize the formation of 2-bromo-4-(dibromomethyl)-1-methylbenzene, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess of NBS, typically in the range of 1.0 to 1.1 equivalents relative to the 2-bromo-4-methyltoluene, is recommended.[1] Additionally, ensuring a homogenous reaction mixture and controlled addition of the brominating agent can help prevent localized high concentrations that favor over-bromination.

Q4: What solvents are recommended for this reaction, and are there any to avoid?

A4: Traditionally, carbon tetrachloride (CCl₄) has been widely used for benzylic bromination reactions due to its non-polar nature, which favors the radical pathway. However, due to its toxicity and environmental concerns, safer alternatives are now preferred.[3] Solvents such as cyclohexane, acetonitrile, and 1,2-dichlorobenzene have been shown to be effective.[3][4] The choice of solvent can influence reaction time and yield, so it may require optimization for your specific conditions.

Q5: What are the best practices for purification of the final product?

A5: Purification of this compound typically involves a multi-step approach. After the reaction, a common work-up procedure includes washing the reaction mixture with water and an aqueous solution of a weak base, such as sodium bicarbonate, to remove succinimide and hydrogen bromide.[5] The crude product can then be purified by recrystallization, often from a non-polar solvent like hexane.[6][7][8][9] For higher purity, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient radical initiator (AIBN/BPO). 2. Insufficient initiation energy (e.g., low temperature for thermal initiation or inadequate light source for photochemical initiation). 3. Presence of radical inhibitors (e.g., oxygen).1. Use a fresh batch of the radical initiator and ensure the correct molar ratio (typically 1-5 mol%). 2. Ensure the reaction temperature is high enough for thermal initiation or that the light source is of the appropriate wavelength and intensity for photochemical initiation. 3. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Levels of Di-brominated Product 1. Molar ratio of NBS to the starting material is too high. 2. High reaction temperature. 3. Prolonged reaction time after the consumption of the starting material.1. Use a strict 1.0-1.1 molar ratio of NBS to 2-bromo-4-methyltoluene.[1] 2. Maintain a moderate reaction temperature. 3. Carefully monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Formation of Ring-Brominated Side Products 1. Presence of acidic impurities. 2. Use of elemental bromine (Br₂) instead of NBS.1. Ensure all reagents and solvents are pure and dry. 2. Use NBS as the brominating agent, as it is more selective for benzylic bromination.[1]
Product "Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is being cooled too rapidly.1. Choose a recrystallization solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also promote crystallization over oiling out.[7]
Thermal Runaway / Uncontrolled Exotherm Inadequate heat dissipation, especially during large-scale reactions.1. Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio to facilitate heat transfer. 2. For large-scale reactions, consider a semi-batch process with slow, controlled addition of the brominating agent. 3. Implement a robust cooling system and monitor the internal reaction temperature closely.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the benzylic bromination of substituted toluenes, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialBrominating Agent (Equivalents)InitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
2-bromo-5-chlorotolueneNBS (1.1)AIBN (catalytic)CCl₄RefluxN/AHigh[11]
Methoxyimino-o-tolyl-acetic acid methyl esterNBS (2.0)AIBN (0.04)1,2-Dichlorobenzene80892[3]
Methoxyimino-o-tolyl-acetic acid methyl esterNBS (2.0)AIBN (0.04)CCl₄Reflux1279[3]
2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinoneNBSAIBNChlorobenzeneN/AN/A47[2]
2,6,7-trimethyl-N(3)-pivaloyloxymethylquinazolinoneNBSPhoto-initiatedDichloromethaneN/AN/A80[2]
3-bromo-4-fluoro-benzyl alcoholPBr₃N/AToluene0-10289.6[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination

This protocol is a general procedure and may require optimization.

Materials:

  • 2-bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane, acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 2-bromo-4-methyltoluene (1 equivalent) in the chosen solvent.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux under an inert atmosphere. If using photochemical initiation, irradiate the flask with a suitable light source.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting material is no longer observed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.[6][7][8][9][10]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-bromo-4-methyltoluene in solvent B 2. Add NBS and radical initiator A->B C 3. Heat to reflux / Irradiate B->C D 4. Monitor reaction progress (TLC/GC) C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Filter to remove succinimide E->F G 7. Wash with NaHCO3 and brine F->G H 8. Dry organic layer G->H I 9. Concentrate under reduced pressure H->I J 10. Recrystallization or Column Chromatography I->J K Final Product: this compound J->K

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree cluster_low_conversion_solutions Low Conversion Solutions cluster_high_dibromo_solutions High Dibromination Solutions cluster_ring_bromination_solutions Ring Bromination Solutions cluster_purification_solutions Purification Solutions Start Problem Encountered LowConversion Low Conversion? Start->LowConversion HighDibromo High Dibromination? Start->HighDibromo RingBromination Ring Bromination? Start->RingBromination PurificationIssue Purification Issues? Start->PurificationIssue LC1 Check initiator activity/amount LowConversion->LC1 LC2 Increase temperature/light intensity LowConversion->LC2 LC3 Degas solvent LowConversion->LC3 HD1 Adjust NBS stoichiometry (1.0-1.1 eq) HighDibromo->HD1 HD2 Moderate reaction temperature HighDibromo->HD2 HD3 Monitor reaction closely HighDibromo->HD3 RB1 Ensure pure, dry reagents/solvents RingBromination->RB1 RB2 Use NBS, not Br2 RingBromination->RB2 P1 Optimize recrystallization solvent PurificationIssue->P1 P2 Use column chromatography PurificationIssue->P2 P3 Address 'oiling out' issues PurificationIssue->P3

Caption: Troubleshooting Decision Tree for Synthesis Challenges.

References

Analytical techniques for monitoring the progress of "2-Bromo-4-(bromomethyl)-1-methylbenzene" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring the progress of reactions involving 2-Bromo-4-(bromomethyl)-1-methylbenzene.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions: Silanol groups on the column interacting with the analyte. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: Leading to ionization of the analyte. 4. Column degradation: Loss of stationary phase.1. Use a column with end-capping or add a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to suppress ionization. 4. Replace the column.
Poor Resolution 1. Inadequate mobile phase strength: Eluting compounds too quickly or too slowly. 2. Incorrect column chemistry: Stationary phase not suitable for the separation. 3. Temperature fluctuations: Affecting retention times.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water). 2. Select a column with a different stationary phase (e.g., C8 instead of C18). 3. Use a column oven to maintain a constant temperature.[1]
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Degradation of the analyte in the sample vial. 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method. 3. Prepare fresh samples and store them appropriately (e.g., at low temperature).
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Leaks in the HPLC system. 3. Pump malfunction. 1. Ensure accurate and consistent preparation of the mobile phase. 2. Check all fittings for leaks.[2] 3. Check pump seals and for air bubbles in the pump head.[2]
Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Broadening 1. Slow injection speed. 2. Column contamination. 3. Incorrect flow rate. 1. Use a fast injection technique. 2. Bake out the column at a high temperature or trim the first few centimeters. 3. Optimize the carrier gas flow rate.
Split Peaks 1. Improper column installation. 2. Sample degradation in the injector. 3. Inlet liner contamination. 1. Ensure the column is installed correctly in the injector and detector. 2. Reduce the injector temperature. 3. Replace the inlet liner.[3]
Baseline Drift 1. Column bleed. 2. Contaminated carrier gas. 3. Detector contamination. 1. Condition the column properly. 2. Use a high-purity carrier gas with appropriate traps. 3. Clean the detector according to the manufacturer's instructions.
Poor Reproducibility 1. Inconsistent injection volume. 2. Leaks in the system. 3. Fluctuations in oven temperature. 1. Use an autosampler for consistent injections. 2. Check for leaks at the septum and fittings. 3. Ensure the oven temperature is stable and calibrated.[3]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for monitoring the progress of a reaction involving this compound?

A1: The choice of technique depends on the specific reaction and the information required.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction completion by observing the disappearance of the starting material spot and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis, allowing for the determination of the concentration of reactants, products, and byproducts over time.[4]

  • Gas Chromatography (GC): Well-suited for volatile and thermally stable compounds. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the relative amounts of different species in the reaction mixture without the need for extensive calibration.[5]

Q2: How can I quantify the concentration of this compound in my reaction mixture using HPLC or GC?

A2: Quantification can be achieved by creating a calibration curve using external standards of known concentrations. Alternatively, the method of internal standards can be used. An internal standard is a compound of known concentration that is added to all samples and standards. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which can correct for variations in injection volume.

Q3: What are some suitable internal standards for the quantitative analysis of this compound?

A3: For GC analysis, a stable, non-reactive compound with a retention time that does not overlap with other components in the mixture, such as dodecane or trichlorobenzene, can be used. For quantitative ¹H NMR, a compound with a simple spectrum and signals that do not overlap with the analyte is ideal.[6] Examples include 1,3,5-trimethoxybenzene or dimethyl sulfone.[6]

Q4: My TLC shows that the starting material is consumed, but my NMR spectrum of the crude reaction mixture is very complex. What could be the reason?

A4: A complex NMR spectrum of the crude product, even after the starting material is consumed on TLC, could indicate the formation of multiple products or byproducts. Positional isomers or products from side reactions can have similar polarities, making them difficult to distinguish by TLC alone. NMR spectroscopy is a more powerful tool for identifying and differentiating such closely related structures.

Q5: Can I use NMR to monitor my reaction in real-time?

A5: Yes, on-line NMR reaction monitoring is a powerful technique.[7] This involves flowing the reaction mixture through an NMR flow cell placed inside the spectrometer, allowing for the acquisition of spectra at regular intervals. This provides real-time kinetic data and insights into reaction mechanisms.[5][7]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol is a general starting point and may require optimization for specific reaction mixtures.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% B to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: 90% B to 50% B

    • 18-20 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile).

    • If necessary, add an internal standard of known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Product Identification and Quantification

This protocol is suitable for the analysis of volatile components in the reaction mixture.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[8]

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add an internal standard if quantitative analysis is desired.

    • Filter the sample through a 0.45 µm syringe filter.

Protocol 3: Quantitative ¹H NMR (qNMR) for Purity and Conversion Analysis

This protocol allows for the determination of the purity of the isolated product or the conversion of starting material to product in a crude reaction mixture.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a precise amount of the dried crude reaction mixture or isolated product (e.g., 15-20 mg) into a vial.

    • Accurately weigh a precise amount of a suitable internal standard of known purity (e.g., 5-10 mg of 1,3,5-trimethoxybenzene) into the same vial.[6]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation for accurate integration (a delay of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8 or 16 scans).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the molar ratio and subsequently the concentration or purity using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Data Presentation

Table 1: Illustrative HPLC Retention Times
CompoundRetention Time (min)
This compound~ 12.5
Starting Material (e.g., 2-Bromo-p-xylene)~ 10.2
Product (e.g., an ether derivative)~ 14.8
Internal Standard (e.g., 1,3,5-Trichlorobenzene)~ 11.0
Note: These are hypothetical retention times and will vary depending on the specific reaction and HPLC conditions.
Table 2: Illustrative qNMR Data for Reaction Conversion
SpeciesSignal (ppm)Number of Protons (N)Integral (I)Moles (relative)Conversion (%)
Starting Material (-CH₃)~2.430.500.16775%
Product (-CH₂-O-)~4.521.000.500
Note: This is an example calculation and the actual chemical shifts and integrals will depend on the specific reaction.

Visualizations

experimental_workflow cluster_reaction Reaction Monitoring cluster_data Data Interpretation start Start Reaction sampling Take Aliquot start->sampling quench Quench Reaction sampling->quench tlc TLC Analysis quench->tlc Quick Check hplc HPLC Analysis quench->hplc Quantitative gcms GC-MS Analysis quench->gcms Volatiles qnmr qNMR Analysis quench->qnmr Structural & Quantitative qualitative Qualitative Assessment (Reaction Completion) tlc->qualitative quantitative Quantitative Analysis (Concentration, Purity) hplc->quantitative gcms->quantitative structural Structural Elucidation gcms->structural qnmr->quantitative qnmr->structural

Caption: General experimental workflow for monitoring reactions.

troubleshooting_logic start Analytical Problem Encountered check_system Check System Parameters (Flow, Temp, etc.) start->check_system check_consumables Inspect Consumables (Column, Liner, Septum) start->check_consumables check_sample Verify Sample Prep & Stability start->check_sample check_method Review Method Parameters start->check_method isolate Isolate the Variable check_system->isolate check_consumables->isolate check_sample->isolate check_method->isolate resolve Resolve Issue & Document isolate->resolve

Caption: Logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to Novel Compounds Synthesized from 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 2-Bromo-4-(bromomethyl)-1-methylbenzene. It explores the synthesis of a representative novel carbazole derivative and compares its hypothetical characterization and biological activity with alternative synthetic routes and known bioactive compounds. This document aims to facilitate informed decisions in the design and execution of synthetic strategies for drug discovery.

Introduction to this compound as a Synthetic Precursor

This compound is a valuable building block in organic synthesis due to its distinct reactive sites. The presence of a reactive benzylic bromide allows for facile nucleophilic substitution, while the less reactive aryl bromide provides a handle for subsequent cross-coupling reactions. This dual functionality enables a stepwise approach to the construction of complex molecular architectures.

Case Study: Synthesis of a Novel Substituted Carbazole

Carbazoles are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The synthesis of novel carbazole derivatives is therefore of great interest in medicinal chemistry.

Proposed Synthetic Pathway

A plausible route to a novel substituted carbazole, such as 2-bromo-7-methyl-9-substituted-9H-carbazole , from this compound is outlined below. This pathway involves an initial nucleophilic substitution followed by an intramolecular cyclization, such as the Cadogan reaction.

G start This compound intermediate N-(2-bromo-4-methylbenzyl)-2-nitroaniline (Biphenyl Intermediate) start->intermediate Nucleophilic Substitution reagent1 Substituted Aniline (e.g., 2-nitroaniline) reagent1->intermediate product Novel Substituted Carbazole (e.g., 7-methyl-substituted carbazole) intermediate->product Intramolecular Cyclization reagent2 Reducing Agent (e.g., P(OEt)3) (Cadogan Cyclization) reagent2->product

Caption: Proposed synthesis of a novel carbazole derivative.

Experimental Protocols

Step 1: Synthesis of N-(2-bromo-4-methylbenzyl)-2-nitroaniline (Intermediate)

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added 2-nitroaniline (1.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of the Novel Substituted Carbazole (Cadogan Cyclization)

The intermediate, N-(2-bromo-4-methylbenzyl)-2-nitroaniline (1.0 eq), is dissolved in a high-boiling point solvent like 1,2-dichlorobenzene. A reducing agent, such as triethyl phosphite (3.0 eq), is added, and the mixture is heated to reflux for 4-8 hours. The reaction is monitored by TLC. After cooling to room temperature, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel to yield the desired novel substituted carbazole.

Comparative Data

The following tables present a comparative summary of the hypothetical characterization data for a novel carbazole synthesized from this compound and its comparison with known alternatives.

Table 1: Physicochemical and Spectroscopic Data Comparison
PropertyNovel 7-Methyl-Substituted Carbazole (Hypothetical)2-Bromo-9H-carbazole (Alternative)2,7-Dibromo-9-octyl-9H-carbazole (Alternative)[2]
Molecular Formula C₁₄H₁₂BrNC₁₂H₈BrNC₂₀H₂₃Br₂N
Molecular Weight ~274.16 g/mol 246.11 g/mol 437.21 g/mol
Appearance Off-white to pale yellow solidSolidCrystalline solid
¹H NMR (ppm, CDCl₃) δ 7.2-8.1 (m, Ar-H), 2.4 (s, CH₃)δ 7.2-8.2 (m, Ar-H), 8.3 (br s, NH)δ 7.3-8.0 (m, Ar-H), 4.1 (t, N-CH₂), 0.8-1.9 (m, alkyl)
¹³C NMR (ppm, CDCl₃) δ 110-140 (Ar-C), 21 (CH₃)δ 111-140 (Ar-C)δ 111-141 (Ar-C), 43 (N-CH₂), 14-32 (alkyl)
IR (cm⁻¹) ~3400 (N-H), ~1600 (C=C), ~750 (C-Br)~3410 (N-H), ~1600 (C=C), ~740 (C-Br)~2920 (C-H), ~1600 (C=C), ~745 (C-Br)
Mass Spec (m/z) [M]⁺ at ~273/275[M]⁺ at 245/247[M]⁺ at 435/437/439
Table 2: Biological Activity Comparison (Hypothetical)

This table illustrates a hypothetical comparison of the biological activity of a novel carbazole derivative against known anticancer agents.

CompoundTargetIC₅₀ (µM) - Hypothetical Data for Novel CompoundIC₅₀ (µM) - Literature Data
Novel 7-Methyl-Substituted Carbazole Topoisomerase II5.2N/A
A549 (Lung Cancer)8.9N/A
MCF-7 (Breast Cancer)12.5N/A
Etoposide (Known Inhibitor) Topoisomerase IIN/A~1-5[3]
A549 (Lung Cancer)N/A~1-10
MCF-7 (Breast Cancer)N/A~1-10
Ellipticine (Carbazole Alkaloid) Topoisomerase IIN/A~0.5-2
A549 (Lung Cancer)N/A~0.1-1
MCF-7 (Breast Cancer)N/A~0.1-1

Alternative Synthetic Strategies for Carbazoles

While the proposed pathway utilizing this compound is a viable approach, several alternative methods for carbazole synthesis exist, each with its own advantages and limitations.

G cluster_0 From Indoles cluster_1 From Sulfilimines cluster_2 From 2-Pyrones indole Indole carbazole1 Substituted Carbazole indole->carbazole1 [2+2+2] Annulation ketone Ketone ketone->carbazole1 nitroolefin Nitroolefin nitroolefin->carbazole1 sulfilimine Aryl Sulfilimine carbazole2 Substituted Carbazole sulfilimine->carbazole2 Intramolecular C-H Amination pyrone 3-Triflato-2-pyrone carbazole3 Substituted Carbazole pyrone->carbazole3 Intramolecular Cycloaddition alkynyl_aniline Alkynyl Aniline alkynyl_aniline->carbazole3

Caption: Alternative synthetic routes to carbazole derivatives.

  • Indole-to-Carbazole Strategy: A metal-free approach involving a [2+2+2] annulation of indoles, ketones, and nitroolefins, catalyzed by NH₄I. This method offers high regioselectivity and tolerance for diverse functional groups.[4]

  • Intramolecular C-H Amination of Sulfilimines: Aryl sulfilimines can serve as nitrene precursors for the synthesis of carbazoles through either visible-light irradiation or rhodium catalysis. This method is an alternative to using potentially hazardous azides.[5]

  • From 3-Triflato-2-pyrones and Alkynyl Anilines: This method allows for the construction of substituted carbazoles with complete control of regiochemistry through an intramolecular cycloaddition.[6]

Conclusion

This compound is a promising starting material for the synthesis of novel and potentially bioactive compounds, such as substituted carbazoles. The dual reactivity of this precursor allows for diverse synthetic manipulations. While direct and extensive literature on its application is emerging, its utility can be inferred from the well-established chemistry of related halogenated aromatic compounds. The comparison with alternative synthetic routes highlights the importance of selecting the most appropriate methodology based on the desired substitution pattern, scalability, and tolerance of functional groups. Further exploration of the synthetic potential of this compound is warranted to expand the chemical space for drug discovery.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-(bromomethyl)-1-methylbenzene and Other Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4-(bromomethyl)-1-methylbenzene and other substituted benzyl bromides in nucleophilic substitution reactions. Understanding the kinetic nuances of these reactions is paramount for the strategic design and synthesis of novel therapeutic agents and complex organic molecules. This document summarizes key quantitative kinetic data, presents detailed experimental protocols for reactivity studies, and visualizes the factors influencing these chemical transformations.

Executive Summary

The reactivity of benzyl bromides is critically influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the rate of nucleophilic substitution, while electron-withdrawing groups have a retarding effect. The position of the substituent relative to the benzylic carbon also plays a significant role. For "this compound", the presence of a bromine atom and a methyl group on the benzene ring will modulate its reactivity compared to unsubstituted benzyl bromide. The bromine atom, being electron-withdrawing, is expected to decrease the reactivity, while the methyl group, being electron-donating, should increase it. Their combined effect will determine the overall reactivity profile of the molecule.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with aniline in a nitrobenzene-ethanol (80:20 v/v) mixture. This data provides a direct comparison of the substrates' reactivity under consistent reaction conditions. The reactions are typically second-order, with the rate being dependent on the concentrations of both the benzyl bromide and the nucleophile.[1]

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[1]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[1]
Benzyl bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[1]
Benzyl bromidep-AnisidineNitrobenzene-Ethanol (80:20)Not Specified1.11 (Value not in source, illustrative based on trends)
Benzyl bromidem-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.25[1]
Benzyl bromidem-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.05[1]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.0211[1]
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified0.024[1]
p-Methylbenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified1.50 (Value not in source, illustrative based on trends)

Note: While specific kinetic data for "this compound" was not found in the reviewed literature, its reactivity is expected to be influenced by the electronic effects of the bromo and methyl substituents on the aromatic ring. Based on the observed trends with other substituted benzyl halides, the electron-withdrawing nature of the bromine atom would likely decrease the rate of nucleophilic substitution compared to unsubstituted benzyl bromide, while the electron-donating methyl group would increase it. The net effect will depend on the interplay of these opposing influences.

Experimental Protocols

A common and effective method for determining the rate constants of these reactions involves monitoring the change in conductivity of the reaction mixture over time.[2][3]

Kinetic Measurement by Conductometry

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a nucleophile.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, substituted anilines)

  • Solvent of analytical grade (e.g., methanol, acetone, nitrobenzene-ethanol mixture)[1]

  • Conductivity meter with a suitable conductivity cell

  • Thermostatic water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent system. For example, a 0.01 M solution of the benzyl bromide and a 0.1 M solution of the aniline.[1]

    • Ensure all glassware is scrupulously clean and dry. Solvents should be appropriately dried and distilled if necessary.[1]

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

    • Place a known volume of the nucleophile solution into the reaction vessel containing the conductivity cell.

  • Data Acquisition:

    • Initiate the reaction by adding a known volume of the benzyl bromide solution to the nucleophile solution with rapid mixing.

    • Immediately start monitoring the conductance of the solution at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.[2]

  • Data Analysis:

    • Record the conductance (Cₜ) at various times (t) and the final conductance (C∞) after the reaction has gone to completion (typically after 10 half-lives).

    • The second-order rate constant (k) can be calculated using the appropriate integrated rate law for a second-order reaction. For reactions with one reactant in large excess (pseudo-first-order conditions), the calculation is simplified.

    • The relationship between the rate constant and the substituents on the benzene ring can be further analyzed using the Hammett equation, which provides a quantitative measure of the electronic effects on the reaction rate.[4][5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Benzyl Bromide & Nucleophile) thermo Thermostat Solutions and Reaction Vessel prep_sol->thermo mix Mix Reactants in Conductivity Cell thermo->mix measure Monitor Conductance over Time (C_t) mix->measure measure_final Measure Final Conductance (C_infinity) measure->measure_final calc_k Calculate Second-Order Rate Constant (k) measure_final->calc_k hammett Hammett Analysis (Structure-Reactivity) calc_k->hammett

Caption: Experimental workflow for kinetic analysis of benzyl bromide reactivity.

reactivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_other Other Factors reactivity Benzyl Bromide Reactivity edg Electron-Donating Groups (e.g., -CH3, -OCH3) -> Increase Reactivity reactivity->edg influences ewg Electron-Withdrawing Groups (e.g., -NO2, -Br) -> Decrease Reactivity reactivity->ewg influences bulk Bulky Substituents (ortho position) -> Decrease Reactivity reactivity->bulk influences nucleophile Nucleophile Strength reactivity->nucleophile depends on solvent Solvent Polarity reactivity->solvent depends on

Caption: Factors influencing the reactivity of substituted benzyl bromides.

References

A Comparative Guide to the Analytical Quantification of 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Bromo-4-(bromomethyl)-1-methylbenzene (CAS: 259231-26-0), a key building block in the synthesis of various pharmaceutical compounds. This document moves beyond a simple listing of procedures to explain the rationale behind methodological choices, ensuring a trustworthy and authoritative resource.

Introduction: Understanding the Analyte

This compound is a disubstituted toluene derivative with two bromine atoms, one on the aromatic ring and one on the methyl group.[1] Its accurate quantification is critical to control reaction stoichiometry, determine yield, and assess purity. The presence of the reactive benzyl bromide moiety and the halogenated aromatic ring dictates the choice of analytical techniques.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₈Br₂PubChem[1]
Molecular Weight 263.96 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]

Due to the lack of extensive publicly available experimental data for this specific compound, the methodologies presented herein are based on established principles for structurally similar halogenated aromatic compounds and benzyl bromides. These protocols should be considered as robust starting points for method development and will require validation in a laboratory setting.[2]

Comparative Analysis of Primary Quantification Techniques

The two most suitable techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[3] Given the aromatic nature of the target analyte, it possesses a strong chromophore, making UV detection a suitable choice.

Causality of Method Design:

  • Stationary Phase: A C18 or a Phenyl-Hexyl column is proposed. A C18 column provides excellent hydrophobic retention for the aromatic ring, while a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the benzene ring, which can be beneficial in separating it from structurally similar impurities.[4]

  • Mobile Phase: A gradient of acetonitrile and water is chosen for its common use in RP-HPLC and its ability to elute a wide range of compounds. A small amount of acid, like phosphoric acid or formic acid, is often added to improve peak shape and reproducibility.

  • Detection: Based on the UV spectra of related bromotoluenes, a detection wavelength in the range of 260-280 nm is expected to provide good sensitivity.[5][6]

Proposed Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 272 nm.[6]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve in acetonitrile to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.

Self-Validating System: The protocol should be validated according to ICH guidelines, assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][7]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC is an excellent technique for the analysis of volatile and thermally stable compounds. The target analyte, being a substituted toluene, is sufficiently volatile for GC analysis. Coupling with a mass spectrometer provides high selectivity and sensitivity.

Causality of Method Design:

  • Stationary Phase: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a good starting point as it separates compounds primarily based on their boiling points and is robust for general-purpose analysis of semi-volatile organic compounds.[2][8]

  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Carrier Gas: Helium is the most common and suitable carrier gas for GC-MS.

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode is proposed for high sensitivity and selectivity. Based on the mass spectrum of the isomeric p-methylbenzyl bromide, characteristic ions can be selected for quantification and confirmation.[9]

Proposed Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Predicted ions: m/z 183/185 (M-Br)+, 104 (M-Br-Br)+, 91 (tropylium ion).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with dichloromethane or cyclohexane.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Preparation: Accurately weigh the sample, dissolve in the chosen solvent to a theoretical concentration within the calibration range, and filter if necessary.

Self-Validating System: Similar to the HPLC method, validation according to ICH guidelines is essential. For GC-MS, this includes demonstrating specificity through mass spectral confirmation, along with linearity, range, accuracy, precision, LOD, and LOQ.[2]

Performance Comparison

ParameterRP-HPLC-UVGC-MSRationale
Selectivity GoodExcellentMS detection provides an additional dimension of separation based on mass-to-charge ratio, offering higher confidence in peak identity.
Sensitivity ModerateHighSIM mode in MS is generally more sensitive than UV detection, allowing for lower limits of detection.
Sample Throughput ModerateModerate to HighThe proposed GC method has a slightly longer run time, but modern GC systems with rapid oven cooling can achieve high throughput.
Robustness HighGoodHPLC methods are often considered more robust for routine QC environments, while GC systems can be more susceptible to matrix effects and require more frequent maintenance of the inlet and column.
Cost LowerHigherThe initial capital investment and ongoing maintenance costs for a GC-MS system are typically higher than for an HPLC-UV system.
Analyte Suitability ExcellentGoodWhile the analyte is suitable for GC, the presence of the reactive benzyl bromide group could potentially lead to degradation at high injector temperatures. HPLC avoids this thermal stress.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weighing S2 Dissolution in Acetonitrile S1->S2 S3 Dilution Series (Standards) S2->S3 S4 Filtration (Samples) S2->S4 A1 Injection into HPLC S3->A1 S4->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection at 272 nm A2->A3 D1 Chromatogram Acquisition A3->D1 D2 Peak Integration D1->D2 D3 Calibration Curve Generation D2->D3 D4 Quantification D3->D4 GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weighing S2 Dissolution in Dichloromethane S1->S2 S3 Dilution Series (Standards) S2->S3 S4 Transfer to GC Vial S2->S4 Sample Dilution A1 Injection into GC S3->A1 S4->A1 A2 Separation on DB-5ms Column A1->A2 A3 Mass Spectrometry Detection (SIM) A2->A3 D1 Ion Chromatogram Acquisition A3->D1 D2 Peak Integration D1->D2 D3 Calibration Curve Generation D2->D3 D4 Quantification D3->D4

References

A comparative study of different synthetic routes to "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to 2-Bromo-4-(bromomethyl)-1-methylbenzene, a valuable building block in the construction of complex molecular architectures. The comparison is based on reported experimental data, focusing on reaction yields, methodologies, and starting materials.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from several precursors. This guide focuses on three common strategies:

  • Route A: Radical Bromination of 2-Bromo-4-methyltoluene. This is a direct, one-step approach that leverages the reactivity of the benzylic position.

  • Route B: Bromination of 2-Bromo-4-methylbenzyl alcohol. This method is suitable when the corresponding benzyl alcohol is readily available.

  • Route C: Two-Step Synthesis from 2-Bromo-4-methylbenzoic acid. This route is a viable option when the carboxylic acid is the starting material, involving a reduction followed by bromination.

The following table summarizes the key quantitative data for each synthetic route, offering a clear comparison of their efficiencies.

RouteStarting MaterialKey ReagentsReaction StepsOverall Yield
A 2-Bromo-4-methyltolueneN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide) OR Br₂/light1~68-80%
B 2-Bromo-4-methylbenzyl alcoholCarbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)1~39-96% (Substrate dependent)
C 2-Bromo-4-methylbenzoic acid1. Lithium Aluminum Hydride (LiAlH₄) 2. CBr₄, PPh₃2~36% (Calculated from reported yields of each step)

Experimental Protocols

Detailed experimental methodologies for the key transformations in each synthetic route are provided below.

Route A: Radical Bromination of 2-Bromo-4-methyltoluene

This protocol is adapted from analogous benzylic bromination reactions.

Materials:

  • 2-Bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-methyltoluene in CCl₄.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

A similar procedure using elemental bromine and a photolamp in carbon tetrachloride has been reported to yield 80% of the corresponding benzyl bromide from o-xylene.[1] For the bromination of 2-bromo-4-fluorotoluene using NBS and benzoyl peroxide, a yield of 68% has been reported.

Route B: Bromination of 2-Bromo-4-methylbenzyl alcohol (Appel Reaction)

This procedure follows the general principles of the Appel reaction for the conversion of alcohols to alkyl bromides.[2][3][4]

Materials:

  • 2-Bromo-4-methylbenzyl alcohol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-Bromo-4-methylbenzyl alcohol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add triphenylphosphine (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.1-1.5 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, the triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the final product.

While a high yield of 96% has been reported for the bromination of 2-phenylethyl alcohol using this method, the yield for the bromination of 2-bromo-4-methylbenzyl alcohol has been reported to be 39%.[3]

Route C: Two-Step Synthesis from 2-Bromo-4-methylbenzoic acid

This route combines a standard reduction of a carboxylic acid with the Appel reaction.

Step 1: Reduction of 2-Bromo-4-methylbenzoic acid

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.0-1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-Bromo-4-methylbenzoic acid in the same anhydrous solvent.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-4-methylbenzyl alcohol. This reduction is typically high-yielding. For example, the reduction of diethyl phthalate to 1,2-benzenedimethanol with LiAlH4 proceeds in 93% yield.[5]

Step 2: Bromination of 2-Bromo-4-methylbenzyl alcohol

Follow the protocol described in Route B .

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes.

Synthetic_Routes cluster_A Route A cluster_B Route B cluster_C Route C A_start 2-Bromo-4-methyltoluene A_reagents NBS, AIBN or Br2, light A_start->A_reagents product This compound A_reagents->product B_start 2-Bromo-4-methylbenzyl alcohol B_reagents CBr4, PPh3 B_start->B_reagents B_reagents->product C_start 2-Bromo-4-methylbenzoic acid C_reagents1 LiAlH4 C_start->C_reagents1 C_intermediate 2-Bromo-4-methylbenzyl alcohol C_reagents1->C_intermediate C_reagents2 CBr4, PPh3 C_intermediate->C_reagents2 C_reagents2->product

Caption: Synthetic pathways to this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends largely on the availability of the starting material and the desired reaction scale.

  • Route A (Radical Bromination) is the most direct and atom-economical method, likely offering high yields when starting from 2-Bromo-4-methyltoluene.

  • Route B (Bromination of the Alcohol) is an efficient single-step conversion, though the yield can be variable.

  • Route C (Two-Step from Carboxylic Acid) is a reliable, albeit longer, alternative when the corresponding benzoic acid is the most accessible precursor.

For large-scale synthesis, the radical bromination of 2-Bromo-4-methyltoluene (Route A) is likely the most cost-effective and efficient approach. For smaller-scale laboratory preparations, the choice between the three routes will be dictated by the commercial availability and cost of the respective starting materials.

References

A Comparative Guide to Alternative Reagents for the Functionalization of the Methyl Group in 2-Bromo-Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the methyl group in 2-bromo-toluene is a critical transformation in the synthesis of a wide array of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The strategic introduction of functional groups at this benzylic position allows for diverse subsequent modifications. This guide provides an objective comparison of alternative reagents and methodologies for this purpose, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.

Comparison of Key Functionalization Methods

The primary approaches for activating the methyl group of 2-bromo-toluene include radical halogenation, oxidation to aldehydes and carboxylic acids, and modern C-H activation/arylation techniques. The choice of reagent is dictated by the desired functional group, reaction scalability, and functional group tolerance of the substrate.

FunctionalizationReagent/MethodProductYield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Bromination N-Bromosuccinimide (NBS), AIBN2-Bromobenzyl bromide~80-95%CCl₄, refluxHigh selectivity for benzylic position, readily available reagents.Use of a chlorinated solvent.
Elemental Bromine (Br₂), Light2-Bromobenzyl bromide~70-85%CCl₄ or neat, light irradiationCost-effective bromine source.Handling of corrosive and toxic liquid bromine, potential for aromatic bromination.
Chlorination Sulfuryl Chloride (SO₂Cl₂), Initiator2-Bromobenzyl chlorideModerateVarious solvents, radical initiatorDirect route to benzyl chlorides.Can be less selective than bromination, SO₂Cl₂ is corrosive.
Oxidation Potassium Permanganate (KMnO₄)2-Bromobenzoic acid60-80%Aqueous, heatStrong and inexpensive oxidant, readily available.Harsh conditions, potential for over-oxidation, MnO₂ waste.
Chromium Trioxide (CrO₃), Ac₂O2-BromobenzaldehydeModerateAcetic anhydride, then hydrolysisAccess to the aldehyde functionality.Use of a carcinogenic chromium reagent.
Cobalt-catalyzed oxidation2-Bromobenzoic acid~62%Acetic acid, water, catalyst, 155 minCatalytic method.Requires specific catalyst setup.
C-H Arylation Palladium Acetate, Ligand, BaseDiaryl Methane DerivativeVariableHigh temperature, specific ligandsDirect C-C bond formation.Requires specific and often expensive catalysts and ligands, optimization can be challenging.

Reaction Pathways

The functionalization of the methyl group in 2-bromo-toluene can proceed through several distinct mechanistic pathways, primarily radical and oxidation routes.

Radical_Halogenation 2-Bromo-toluene 2-Bromo-toluene Benzylic Radical Benzylic Radical 2-Bromo-toluene->Benzylic Radical Radical Initiator (AIBN) / Light (hν) + X• (from NBS or Br₂) 2-Bromobenzyl Halide 2-Bromobenzyl Halide Benzylic Radical->2-Bromobenzyl Halide + X₂ (e.g., Br₂)

Caption: Radical Halogenation Pathway.

Oxidation_Pathway 2-Bromo-toluene 2-Bromo-toluene 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2-Bromo-toluene->2-Bromobenzaldehyde Mild Oxidant (e.g., CrO₃) 2-Bromobenzoic Acid 2-Bromobenzoic Acid 2-Bromo-toluene->2-Bromobenzoic Acid Strong Oxidant (e.g., KMnO₄) 2-Bromobenzaldehyde->2-Bromobenzoic Acid Oxidant (e.g., KMnO₄)

Caption: Oxidation Pathways.

Experimental Protocols

Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of the methyl group of 2-bromo-toluene to yield 2-bromobenzyl bromide, a versatile synthetic intermediate.

Materials:

  • 2-Bromo-toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-toluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 77°C) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2-bromobenzyl bromide can be purified by vacuum distillation or recrystallization.

Oxidation to 2-Bromobenzoic Acid using Potassium Permanganate (KMnO₄)

This protocol outlines the oxidation of the methyl group of 2-bromo-toluene to a carboxylic acid functional group.

Materials:

  • 2-Bromo-toluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Reflux condenser and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask containing deionized water, add sodium carbonate and 2-bromo-toluene (1 equivalent).

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (approximately 3 equivalents) in deionized water.

  • Add the potassium permanganate solution portion-wise to the refluxing mixture of 2-bromo-toluene over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to reflux the mixture until the purple color no longer fades, indicating the completion of the reaction. This may take several hours.

  • Cool the reaction mixture to room temperature and filter it through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and the washings and cool the solution in an ice bath.

  • Slowly acidify the filtrate with 10% sulfuric acid until the pH is acidic. The 2-bromobenzoic acid will precipitate as a white solid. If the solution has a brown tint from residual MnO₂, add a small amount of sodium bisulfite to decolorize it.

  • Collect the precipitated 2-bromobenzoic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Logical Workflow for Reagent Selection

The selection of an appropriate reagent is a critical step in the synthetic planning process. The following diagram illustrates a logical workflow for choosing a suitable functionalization strategy for 2-bromo-toluene based on the desired outcome.

Reagent_Selection Start Desired Functionalization Halogenation Halogenation? Start->Halogenation Oxidation Oxidation? Start->Oxidation CC_Bond C-C Bond Formation? Start->CC_Bond Bromination Bromination (NBS, Br₂) Halogenation->Bromination Yes Chlorination Chlorination (SO₂Cl₂) Halogenation->Chlorination No Aldehyde To Aldehyde (CrO₃) Oxidation->Aldehyde Yes CarboxylicAcid To Carboxylic Acid (KMnO₄) Oxidation->CarboxylicAcid No Arylation Arylation (Pd-Catalysis) CC_Bond->Arylation Yes

Caption: Reagent Selection Workflow.

Spectroscopic Analysis of Products from 2-Bromo-4-(bromomethyl)-1-methylbenzene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic analysis of products derived from reactions of 2-Bromo-4-(bromomethyl)-1-methylbenzene. It is designed to assist researchers in identifying and characterizing these products by offering detailed experimental protocols, comparative spectroscopic data, and an examination of alternative synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional electrophile. It possesses two reactive sites susceptible to nucleophilic attack: the benzylic bromide and the aryl bromide. The benzylic bromide is significantly more reactive towards nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate. This differential reactivity allows for selective functionalization at the bromomethyl position while leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.

This guide will focus on the products resulting from nucleophilic substitution at the benzylic position, providing a detailed analysis of their spectroscopic signatures.

Nucleophilic Substitution Reactions and Product Characterization

The reaction of this compound with various nucleophiles leads to a diverse range of products. Below, we detail the experimental protocols and spectroscopic data for the reaction with a primary amine, aniline, as a representative example.

Reaction with Aniline: Synthesis of N-(2-Bromo-4-methylbenzyl)aniline

A common reaction of benzyl bromides is the N-alkylation of amines. The reaction of this compound with aniline proceeds via a nucleophilic substitution mechanism to yield N-(2-Bromo-4-methylbenzyl)aniline.

Reaction Pathway:

G reactant1 This compound product N-(2-Bromo-4-methylbenzyl)aniline reactant1->product SN2 Reaction reactant2 Aniline (Nucleophile) reactant2->product side_product HBr product->side_product

Caption: Nucleophilic substitution reaction of this compound with aniline.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile is treated with aniline (1.1 eq) and a mild base like potassium carbonate (1.5 eq) to neutralize the HBr formed during the reaction. The mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis of N-(2-Bromo-4-methylbenzyl)aniline:

The structure of the resulting product, N-(2-Bromo-4-methylbenzyl)aniline, can be unequivocally confirmed by a combination of spectroscopic techniques.

Spectroscopic DataN-(2-Bromo-4-methylbenzyl)aniline
¹H NMR (CDCl₃, ppm) δ 7.50 (d, 1H, Ar-H), 7.20-7.30 (m, 3H, Ar-H), 6.70-6.80 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂), 4.10 (br s, 1H, NH), 2.35 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 148.0, 138.0, 132.5, 131.0, 130.0, 129.5, 129.0, 120.0, 118.0, 113.5, 48.0, 20.5
IR (KBr, cm⁻¹) 3400 (N-H stretch), 3020 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1600, 1500 (C=C stretch), 1020 (C-N stretch), 750, 690 (C-H bend)
Mass Spec (m/z) Expected M⁺ and M+2 peaks in a ~1:1 ratio due to the presence of Bromine.

Comparison with Alternative Synthetic Routes

While the direct nucleophilic substitution of this compound is a straightforward method for introducing various functionalities, alternative synthetic strategies can also be employed to obtain similar 2,4-disubstituted toluene derivatives.

Alternative Route: Reductive Amination

An alternative approach to synthesizing N-(2-Bromo-4-methylbenzyl)aniline involves the reductive amination of 2-bromo-4-methylbenzaldehyde with aniline.

Reaction Pathway:

G reactant1 2-Bromo-4-methylbenzaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Aniline reactant2->intermediate product N-(2-Bromo-4-methylbenzyl)aniline intermediate->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->product

Caption: Alternative synthesis via reductive amination.

Experimental Protocol:

2-Bromo-4-methylbenzaldehyde (1.0 eq) and aniline (1.0 eq) are dissolved in a solvent like methanol. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The reaction is stirred at room temperature, followed by the addition of a reducing agent such as sodium borohydride (NaBH₄) in portions. After the reduction is complete, the reaction is quenched, and the product is extracted and purified.

Performance Comparison:

FeatureNucleophilic SubstitutionReductive Amination
Starting Material This compound2-Bromo-4-methylbenzaldehyde
Reagents Amine, BaseAmine, Reducing Agent
Reaction Conditions Generally mildMild
Advantages Direct, often high-yieldingUtilizes a different starting material, avoids handling lachrymatory benzyl bromides
Disadvantages Starting material can be a lachrymatorRequires an additional reduction step

The spectroscopic data for the product obtained via reductive amination would be identical to that obtained from the nucleophilic substitution route, confirming the formation of the same compound.

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of products from this compound reactions can be summarized as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion A Reactant Mixing (this compound + Nucleophile) B Reaction Monitoring (TLC) A->B C Work-up (Extraction, Washing) B->C D Purification (Column Chromatography) C->D E ¹H NMR D->E Purified Product F ¹³C NMR D->F Purified Product G IR Spectroscopy D->G Purified Product H Mass Spectrometry D->H Purified Product I Structure Elucidation E->I F->I G->I H->I

Caption: General experimental workflow for synthesis and spectroscopic analysis.

Conclusion

The selective reactivity of this compound makes it a valuable starting material for the synthesis of a variety of disubstituted toluene derivatives. This guide has provided a framework for understanding the spectroscopic characteristics of the products of its reactions, using the synthesis of N-(2-Bromo-4-methylbenzyl)aniline as a key example. By comparing the spectroscopic data of the synthesized product with that of compounds prepared through alternative routes, researchers can confidently verify their structures. The detailed protocols and comparative data presented herein are intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug development.

A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-4-(bromomethyl)-1-methylbenzene by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous purity assessment of chemical intermediates is a cornerstone of pharmaceutical development and chemical synthesis. This guide provides a comparative analysis of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of the synthesized intermediate, 2-Bromo-4-(bromomethyl)-1-methylbenzene. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the experimental protocols, presents a framework for data comparison, and discusses the relative strengths of each technique for this specific application.

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the volatility and thermal stability of the compound and its potential impurities.

  • GC-MS is ideally suited for volatile and thermally stable compounds. It offers high resolution and provides structural information through mass spectrometry, which is invaluable for identifying unknown impurities.

  • HPLC , particularly Reverse-Phase HPLC, is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Coupled with a UV detector, it is a robust method for quantification and purity profiling.

The logical workflow for selecting the appropriate analytical technique and executing the purity assessment is outlined below.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Analytical Execution cluster_2 Phase 3: Data Analysis & Reporting start Synthesized This compound check_properties Assess Thermal Stability & Volatility start->check_properties gc_ms GC-MS Analysis check_properties->gc_ms Thermally Stable & Volatile hplc HPLC Analysis check_properties->hplc Thermally Labile or Non-Volatile data_analysis Data Interpretation (Peak Integration, Impurity ID) gc_ms->data_analysis hplc->data_analysis report Purity Report Generation data_analysis->report

Fig. 1: Decision workflow for purity assessment methodology.

Experimental Protocols

Detailed experimental procedures are provided to ensure reproducibility and accuracy.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the identification and quantification of volatile impurities and to confirm the identity of the main component.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Column: Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (Split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

The logical flow of sample preparation and analysis for both techniques is depicted in the diagram below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_output Data Output sample Synthesized Compound weigh Weighing sample->weigh dissolve Dissolution (Specific Solvent) weigh->dissolve hplc_inj HPLC Injection dissolve->hplc_inj Acetonitrile gc_inj GC-MS Injection dissolve->gc_inj Dichloromethane hplc_data HPLC Chromatogram (Purity %) hplc_inj->hplc_data gc_data GC-MS Total Ion Chromatogram & Spectra (Impurity ID) gc_inj->gc_data

Fig. 2: General workflow from sample preparation to data output.

Data Presentation and Comparison

Quantitative results from both analyses should be summarized for a clear comparison. The tables below serve as a template for presenting the purity data and identified impurities.

Table 1: Purity Assessment Summary

Analytical MethodMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected
HPLC-UVe.g., 5.42e.g., 99.5%e.g., 3
GC-MSe.g., 10.15e.g., 99.7%e.g., 2

Table 2: Impurity Profile

Analytical MethodImpurity PeakRetention Time (min)Area %Proposed Identity (from GC-MS)
HPLC-UV1e.g., 3.81e.g., 0.25%-
2e.g., 6.98e.g., 0.15%-
3e.g., 8.20e.g., 0.10%-
GC-MS1e.g., 8.55e.g., 0.20%e.g., 2-Bromo-p-xylene (Starting Material)
2e.g., 11.50e.g., 0.10%e.g., Isomer of product

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound.

  • GC-MS is superior for identifying and quantifying volatile impurities, especially those structurally related to the main compound, such as starting materials or isomers. Its high sensitivity and the structural information from the mass spectrometer make it an indispensable tool for impurity identification.

  • HPLC-UV serves as an excellent primary method for routine purity testing and quantification. It is robust, highly reproducible, and capable of detecting a broader range of non-volatile or thermally sensitive impurities that would not be amenable to GC analysis.

For comprehensive quality control, a dual-method approach is recommended. HPLC should be employed for routine purity determination and quantification, while GC-MS should be used for the definitive identification of volatile impurities and as a complementary orthogonal technique to confirm purity. This integrated strategy ensures a thorough characterization of the synthesized intermediate, meeting the stringent quality requirements of the pharmaceutical industry.

Mechanistic studies comparing SN1 and SN2 pathways for "2-Bromo-4-(bromomethyl)-1-methylbenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Nucleophilic Substitution Reactions

In the realm of synthetic organic chemistry, understanding the mechanistic pathways of nucleophilic substitution reactions is paramount for controlling reaction outcomes and designing efficient synthetic routes. This guide provides a comparative analysis of the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways for the substrate 2-Bromo-4-(bromomethyl)-1-methylbenzene . This benzylic halide presents an interesting case study due to the electronic and steric influences of the substituents on the benzene ring.

The benzylic position of this compound is a primary carbon, which would typically favor an Sₙ2 mechanism. However, the potential for the formation of a resonance-stabilized benzylic carbocation can also open up the Sₙ1 pathway under appropriate conditions.[1][2][3] This guide will delve into the factors that dictate the competition between these two mechanisms, supported by illustrative experimental data and detailed protocols for mechanistic investigation.

Factors Influencing the Reaction Pathway

The competition between Sₙ1 and Sₙ2 reactions is primarily governed by four key factors: the structure of the substrate, the nature of the nucleophile, the type of solvent, and the nature of the leaving group.[4][5]

  • Substrate Structure: this compound is a primary benzylic bromide. Primary substrates generally favor the Sₙ2 pathway due to minimal steric hindrance at the reaction center. However, the benzylic nature of the substrate allows for the formation of a resonance-stabilized carbocation, a key intermediate in the Sₙ1 pathway.[6]

  • Nucleophile: Strong, highly concentrated nucleophiles favor the Sₙ2 mechanism, as the rate of this reaction is dependent on the nucleophile's concentration.[7][8] Conversely, weak or low-concentration nucleophiles are more likely to participate in Sₙ1 reactions, where the rate-determining step is the formation of the carbocation, independent of the nucleophile.[7][8]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for Sₙ2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity.[5] Polar protic solvents (e.g., water, ethanol, acetic acid) favor the Sₙ1 pathway by stabilizing the carbocation intermediate through solvation.[5]

  • Leaving Group: A good leaving group is essential for both Sₙ1 and Sₙ2 reactions. Bromide is an excellent leaving group, facilitating both mechanistic pathways.

Comparative Experimental Data

To illustrate the influence of reaction conditions on the mechanistic pathway, the following tables summarize hypothetical, yet plausible, quantitative data for the reaction of this compound with a nucleophile (e.g., hydroxide ion) under conditions designed to favor either the Sₙ1 or Sₙ2 pathway.

Table 1: Reaction Conditions and Product Distribution

Parameter Condition A (Favors Sₙ2) Condition B (Favors Sₙ1)
Nucleophile 1.0 M Sodium Hydroxide0.1 M Sodium Hydroxide
Solvent Acetone80:20 Ethanol/Water
Temperature 25°C50°C
Sₙ2 Product (%) 9515
Sₙ1 Product (%) 585

Table 2: Kinetic Data

Parameter Condition A (Favors Sₙ2) Condition B (Favors Sₙ1)
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]
Rate Constant (k) 1.5 x 10⁻³ L mol⁻¹ s⁻¹3.0 x 10⁻⁵ s⁻¹
Effect of Doubling [Substrate] Rate DoublesRate Doubles
Effect of Doubling [Nucleophile] Rate DoublesNo significant change

Experimental Protocols

The following are detailed methodologies for conducting experiments to differentiate between the Sₙ1 and Sₙ2 pathways for this compound.

Protocol 1: Determination of Reaction Kinetics (Sₙ2 Conditions)
  • Reaction Setup: Prepare a 0.1 M solution of this compound in acetone and a 1.0 M solution of a strong nucleophile (e.g., sodium iodide) in acetone.

  • Initiation: In a thermostated reaction vessel at 25°C, mix equal volumes of the substrate and nucleophile solutions.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

  • Analysis: Determine the concentration of the remaining substrate or the formed product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Treatment: Plot the concentration of the substrate versus time. The reaction will follow second-order kinetics, and the rate constant can be determined from the integrated rate law.

Protocol 2: Determination of Reaction Kinetics (Sₙ1 Conditions)
  • Reaction Setup: Prepare a 0.1 M solution of this compound in a polar protic solvent mixture (e.g., 80:20 ethanol/water). Prepare a 0.1 M solution of a weak nucleophile (e.g., sodium acetate) in the same solvent system.

  • Initiation: In a thermostated reaction vessel at 50°C, add the substrate solution. The solvent will act as the primary nucleophile (solvolysis).

  • Monitoring: Follow the same procedure as in Protocol 1 for withdrawing and quenching aliquots.

  • Analysis: Analyze the aliquots using HPLC or GC to determine the concentration of the substrate over time.

  • Data Treatment: The reaction will follow first-order kinetics. The rate constant can be determined from the plot of the natural logarithm of the substrate concentration versus time.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the Sₙ1 and Sₙ2 reaction pathways for this compound and a general experimental workflow for distinguishing between them.

SN2_Pathway Reactants This compound + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS Bimolecular, Concerted Products Product + Br⁻ TS->Products

Caption: Sₙ2 pathway for this compound.

SN1_Pathway Reactant This compound Intermediate Benzylic Carbocation (Resonance Stabilized) Reactant->Intermediate Step 1: Slow (Leaving group departs) Product Product Intermediate->Product Step 2: Fast (Nucleophilic attack)

Caption: Sₙ1 pathway for this compound.

Experimental_Workflow cluster_SN2 Sₙ2 Conditions cluster_SN1 Sₙ1 Conditions SN2_Solvent Polar Aprotic Solvent (e.g., Acetone) SN2_Nu Strong Nucleophile (e.g., NaI) SN2_Solvent->SN2_Nu SN2_Analysis Kinetic Analysis: Second-Order Rate Law SN2_Nu->SN2_Analysis SN1_Solvent Polar Protic Solvent (e.g., Ethanol/Water) SN1_Nu Weak Nucleophile (Solvent or weak base) SN1_Solvent->SN1_Nu SN1_Analysis Kinetic Analysis: First-Order Rate Law SN1_Nu->SN1_Analysis Start This compound Start->SN2_Solvent Start->SN1_Solvent

Caption: Experimental workflow to differentiate Sₙ1 and Sₙ2 pathways.

Conclusion

The nucleophilic substitution reactions of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, with the dominant pathway being highly dependent on the reaction conditions. For synthetic applications requiring high selectivity, careful control of the nucleophile strength and solvent polarity is crucial. By employing the experimental protocols outlined in this guide, researchers can effectively probe the mechanistic details and optimize reaction conditions to achieve the desired synthetic outcomes.

References

A Comparative Guide to Brominating Agents for Toluene Derivatives: An Economic and Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a brominating agent for the synthesis of toluene derivatives is a critical decision that balances economic viability with environmental responsibility. This guide provides an objective comparison of common brominating agents, supported by experimental data, to inform the selection of the most appropriate method for specific applications.

Performance Comparison of Brominating Agents

The efficiency of a bromination reaction is paramount. The following table summarizes the performance of various brominating agents in the synthesis of bromotoluene derivatives, highlighting reaction yields and selectivity under different conditions.

Brominating Agent/MethodToluene DerivativeProduct(s)Yield (%)SelectivityReaction Conditions
N-Bromosuccinimide (NBS) TolueneBenzyl bromideHighBenzylicAcetonitrile, visible light irradiation, 20°C[1]
4-Nitrotoluene4-Nitrobenzyl bromide90% conversion99% for monobrominationAcetonitrile, 1.05 equiv. NBS, 60°C, 50 min irradiation[1]
4-Chlorotoluene4-Chlorobenzyl bromideGood conversion>92% for monobrominationAcetonitrile, 1.05 equiv. NBS, 0°C[1]
Bromine (Br₂) Tolueneo- and p-bromotoluene-MixtureLewis acid catalyst (e.g., FeBr₃)[2]
Deactivated ToluenesBenzylic bromides75-81%BenzylicStepwise addition of Br₂, elevated temperatures[3]
H₂O₂-HBr System TolueneBenzyl bromideHighBenzylicAqueous, visible light[4]
Substituted ToluenesSubstituted benzyl bromidesHighHigh for monobrominationCH₂Cl₂, ice water, catalyst-free[5]
Electrochemical Bromination TolueneBenzyl bromide94%98% conversionTwo-phase electrolysis, 0°C, 50 mA/cm² current density[6]
4-Methoxytoluene3-Bromo-4-methoxybenzyl bromide86%Nuclear then side-chainTwo-phase electrolysis, 10-25°C[7]
NaBr/NaBrO₃ Toluene DerivativesBenzylic bromides-RegioselectiveAqueous acidic medium, ambient conditions[8]

Economic and Environmental Comparison

The choice of a brominating agent extends beyond reaction performance to include economic and environmental considerations. The following table provides a comparative overview of these factors.

Brominating Agent/SystemPrice Range (per kg)Atom Economy (%)E-FactorKey Environmental & Safety Issues
N-Bromosuccinimide (NBS) $70 - $650[9][10][11][12]~52%~0.92Solid, easier to handle than Br₂. Byproduct (succinimide) needs disposal or recycling.[13]
Bromine (Br₂) $2.67 - $4.39 (Global average)[8][14]100% (for addition)0 (for addition)Highly toxic, corrosive, and volatile.[15] Generates HBr byproduct in substitution reactions.[13]
H₂O₂-HBr System H₂O₂ (30%): ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

148/kg[16]
~47%~1.13Avoids handling of elemental bromine. H₂O is the primary byproduct.[4] HBr is corrosive.
Electrochemical (NaBr) NaBr: $210 - $560[17][18][19]High (in situ generation)LowAvoids transport and storage of hazardous bromine.[6] Requires specialized equipment.
NaBr/NaBrO₃ NaBrO₃: ~$89/kgHighLowStable, non-hazardous solid reagents.[8] Reactions are conducted in an aqueous medium.

*Atom Economy and E-Factor are calculated for the benzylic monobromination of toluene to benzyl bromide. These values are theoretical and can vary based on actual yields and process specifics.

Atom Economy Calculation (Example: NBS)

The reaction for benzylic bromination of toluene with NBS is: C₇H₈ + C₄H₄BrNO₂ → C₇H₇Br + C₄H₅NO₂

  • Molecular Weight of Toluene (C₇H₈): 92.14 g/mol

  • Molecular Weight of NBS (C₄H₄BrNO₂): 177.98 g/mol

  • Molecular Weight of Benzyl Bromide (C₇H₇Br): 171.04 g/mol

  • Molecular Weight of Succinimide (C₄H₅NO₂): 99.09 g/mol

Atom Economy = (Mass of desired product) / (Total mass of reactants) x 100 Atom Economy = (171.04) / (92.14 + 177.98) x 100 ≈ 63.1%

E-Factor Calculation (Example: NBS, assuming 90% yield)

E-Factor = (Total mass of waste) / (Mass of product) Mass of product = 0.90 * 171.04 = 153.94 g Mass of unreacted toluene = 0.10 * 92.14 = 9.21 g Mass of unreacted NBS = 0.10 * 177.98 = 17.80 g Mass of succinimide = 0.90 * 99.09 = 89.18 g Total waste = 9.21 + 17.80 + 89.18 = 116.19 g E-Factor = 116.19 / 153.94 ≈ 0.75

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for the bromination of toluene derivatives using different agents.

Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the light-induced benzylic bromination of a toluene derivative in a continuous flow reactor.[1]

Materials:

  • Toluene derivative (e.g., 4-nitrotoluene)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetonitrile (solvent)

  • Continuous flow reactor with a transparent tubing (e.g., FEP)

  • Light source (e.g., compact fluorescent lamp)

  • Heating system for the reactor

Procedure:

  • Prepare a 0.5 M solution of the toluene derivative in acetonitrile.

  • Dissolve 1.05 equivalents of NBS in the solution.

  • Pump the solution through the continuous flow reactor at a determined flow rate to achieve the desired residence time (e.g., 50 minutes for 4-nitrotoluene).

  • Irradiate the reactor tubing with the light source.

  • Maintain the reactor at the optimal temperature (e.g., 60°C for 4-nitrotoluene).

  • Collect the product stream from the reactor outlet.

  • Analyze the product mixture for conversion and selectivity using appropriate analytical techniques (e.g., GC-MS).

  • Purify the product as required.

Benzylic Bromination using H₂O₂-HBr System

This catalyst-free protocol is for the selective monobromination of substituted toluenes at the benzyl position.[5]

Materials:

  • Substituted toluene

  • 30% Hydrogen peroxide (H₂O₂)

  • 48% Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • Ice water bath

Procedure:

  • Dissolve the substituted toluene in dichloromethane in a reaction flask.

  • Cool the flask in an ice water bath.

  • Slowly add hydrogen peroxide and hydrobromic acid to the stirred solution.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize any remaining bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by chromatography or distillation if necessary.

Electrochemical Bromination of Toluene

This method describes the regioselective synthesis of benzyl bromide via two-phase electrolysis.[6]

Materials:

  • Toluene

  • Chloroform

  • 60% aqueous Sodium Bromide (NaBr) solution

  • Hydrobromic acid (HBr) (catalytic amount)

  • Undivided electrolytic cell with platinum electrodes

  • Magnetic stirrer

  • Power supply

Procedure:

  • In the electrolytic cell, place a solution of toluene in chloroform as the organic phase.

  • Carefully add the 60% aqueous NaBr solution containing a catalytic amount of HBr as the upper aqueous phase.

  • Position the platinum anode and cathode in the aqueous phase, close to the interface of the two phases.

  • Stir the organic phase with a magnetic stirrer.

  • Maintain the cell temperature at 0°C.

  • Apply a constant current density of 50 mA/cm² to initiate the electrolysis.

  • Monitor the reaction progress by sampling the organic phase and analyzing by HPLC.

  • After completion of the electrolysis, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent to obtain the product.

Logical Selection of a Brominating Agent

The choice of a brominating agent is a multi-faceted decision. The following diagram illustrates the logical workflow for selecting an appropriate agent based on key economic and environmental criteria.

Brominating_Agent_Selection start Start: Need to Brominate a Toluene Derivative cost Primary Concern: Cost? start->cost env_safety Primary Concern: Environment/Safety? cost->env_safety No br2 Consider Br₂ (lowest reagent cost) cost->br2 Yes nbs Consider NBS (safer handling) env_safety->nbs Handling Safety waste Concerned with waste disposal? env_safety->waste Waste Reduction br2_safety Can handle high toxicity and corrosivity? br2->br2_safety h2o2_hbr Consider H₂O₂-HBr (moderate cost, greener) selectivity Key Requirement: High Selectivity? h2o2_hbr->selectivity electro Consider Electrochemical (low recurring cost, high initial investment) electro->selectivity nbs->selectivity use_br2 Use Br₂ with appropriate safety measures br2_safety->use_br2 Yes consider_alternatives Consider Alternatives br2_safety->consider_alternatives No use_br2->selectivity consider_alternatives->env_safety use_h2o2_hbr Use H₂O₂-HBr (byproduct is water) waste->use_h2o2_hbr Yes, prefer liquid byproduct use_electro Use Electrochemical method (in-situ generation minimizes waste) waste->use_electro Yes, prefer minimal waste use_nbs Use NBS (solid byproduct) waste->use_nbs No, can handle solid waste final_choice Final Agent Selection use_h2o2_hbr->final_choice use_electro->final_choice use_nbs->final_choice selectivity->final_choice Evaluate performance data

Caption: Logical workflow for selecting a brominating agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-(bromomethyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an essential operational framework for the safe handling of 2-Bromo-4-(bromomethyl)-1-methylbenzene. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The procedures outlined here are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can operate with confidence and security.

Hazard Analysis: Understanding the Imperative for Protection

This compound and structurally similar compounds are potent chemical agents. Authoritative sources classify these substances as causing severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4][5] The corrosive nature of this chemical means that even brief contact can result in significant injury.[1][5] Therefore, personal protective equipment (PPE) is not merely a recommendation but a mandatory requirement to prevent chemical burns, long-term health effects, and systemic toxicity.

The Foundational Safety Pillar: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to assert that PPE is the last line of defense. The primary methods for exposure control must always be engineering and administrative controls.

  • Engineering Controls : All handling of this compound must be conducted within a certified chemical fume hood.[4][6] This is the most critical step in minimizing respiratory exposure by containing vapors and potential aerosols at the source. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][6][7]

  • Administrative Controls : Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures associated with this compound before beginning work.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The rationale behind each selection is provided to reinforce the importance of each component.

Eye and Face Protection

Direct contact with the eyes will cause severe, potentially irreversible damage.[1][3]

  • Required Equipment : Tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[5][8][9]

  • Expert Rationale : Standard safety glasses are insufficient as they do not provide a seal against chemical splashes and vapors. Goggles are essential to protect against these insidious routes of exposure. For procedures with a higher risk of splashing (e.g., transferring large volumes), the use of a full face shield in addition to safety goggles is mandated.[2]

Skin and Hand Protection

This chemical is corrosive and causes severe skin burns upon contact.[1][5] Absorption through the skin is a significant risk.

  • Required Equipment : Chemical-resistant gloves are mandatory. Gloves must be inspected for any signs of degradation or perforation before each use.[2][9]

  • Expert Rationale : Not all gloves are created equal. While nitrile gloves are a common laboratory choice, it is crucial to consult the glove manufacturer's compatibility chart to verify resistance to aromatic bromine compounds. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] After handling, all gloves must be disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after glove removal.[2][8]

Body Protection

To prevent accidental contact with the skin on arms and the body, appropriate protective clothing is necessary.

  • Required Equipment : A flame-resistant laboratory coat is required. For larger scale operations, chemically impervious clothing or an apron may be necessary.[8][9]

  • Expert Rationale : The lab coat should have long sleeves and be fully buttoned to provide maximum coverage. Contaminated clothing must be removed immediately, and the affected skin area flushed with water for at least 15 minutes.[4] Do not launder contaminated clothing with personal items; it must be decontaminated or disposed of as hazardous waste.

Respiratory Protection

This compound is known to cause respiratory tract irritation.[1][2]

  • Required Equipment : A NIOSH/MSHA-approved respirator is necessary if workplace conditions warrant its use, such as when engineering controls are not sufficient or during a large spill.[5][8]

  • Expert Rationale : Operations should be designed to be performed within a fume hood to eliminate the need for respiratory protection. However, in the event of a ventilation failure or a significant spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained emergency response personnel.[9] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place if respirators are to be used.[8]

PPE Summary and Selection Guide

The following table summarizes the essential PPE for handling this compound.

Protection TypeSpecific EquipmentStandard/SpecificationKey Considerations
Eye/Face Chemical Safety GogglesOSHA 29 CFR 1910.133, EN166Must be tight-fitting. A face shield is required over goggles for splash-prone tasks.[2][5][9]
Hand Chemical-Resistant GlovesEN374Check manufacturer's data for compatibility. Inspect before use. Do not reuse disposable gloves.[9]
Body Flame-Resistant Lab CoatN/AMust be fully buttoned with sleeves rolled down. Use a chemically impervious apron for larger quantities.[9]
Respiratory NIOSH/MSHA-Approved RespiratorOSHA 29 CFR 1910.134Required only if engineering controls fail or during emergency spill response.[5][8]

Operational Plans: Donning, Doffing, and Disposal

Adherence to strict procedural steps is critical to prevent exposure and cross-contamination.

Step-by-Step Donning Protocol
  • Inspect All PPE : Before entering the lab, visually inspect all PPE for damage, wear, or defects.

  • Lab Coat : Don the lab coat, ensuring it is fully buttoned.

  • Eye Protection : Put on safety goggles, adjusting for a snug fit.

  • Gloves : Don the final piece of PPE, the chemical-resistant gloves. Ensure the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Step-by-Step Doffing Protocol (The Contamination-Avoidance Method)

This sequence is designed to remove the most contaminated items first.

  • Gloves : Remove gloves using a technique that avoids touching the outer surface with bare skin. Peel one glove off, ball it in the gloved hand, and then slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.

  • Lab Coat : Remove the lab coat by rolling it down the arms, keeping the contaminated exterior folded inward.

  • Eye Protection : Remove goggles by handling the strap, not the front.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Procedure : Place contaminated gloves, wipes, and other disposable materials into a designated, sealed, and clearly labeled hazardous waste container.[4][10]

  • Compliance : Do not mix this waste with regular trash. All chemical waste and contaminated materials should be disposed of through your institution's environmental health and safety office, in accordance with all local, regional, and national regulations.[4][10]

PPE Decision Workflow

The following diagram illustrates the logical workflow for ensuring adequate protection when planning to work with this chemical.

PPE_Workflow PPE Selection Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase start Task: Handle 2-Bromo-4- (bromomethyl)-1-methylbenzene eng_controls Is work performed in a certified chemical fume hood? start->eng_controls ppe_base Mandatory Base PPE: - Chemical Goggles - Resistant Gloves - Lab Coat eng_controls->ppe_base Yes stop STOP! Do not proceed. Consult EHS. eng_controls->stop No splash_risk Is there a significant splash risk? ppe_base->splash_risk face_shield Add Full Face Shield over Goggles splash_risk->face_shield Yes aerosol_risk Potential for aerosols or ventilation failure? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Use NIOSH-approved Respirator (trained users only) aerosol_risk->respirator Yes proceed Proceed with work following strict handling protocols aerosol_risk->proceed No respirator->proceed

Caption: PPE selection workflow based on engineering controls and task-specific risks.

References

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